Technical Documentation Center

1,3-Oxaphosphole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Oxaphosphole
  • CAS: 21829-74-3

Core Science & Biosynthesis

Foundational

Chemical Structure, Bonding Dynamics, and Catalytic Applications of 1,3-Oxaphospholes: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organometallic chemistry and drug development, the rational design of chiral ligands is paramount for achieving high enantioselectivity in transition-metal-catalyzed transform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry and drug development, the rational design of chiral ligands is paramount for achieving high enantioselectivity in transition-metal-catalyzed transformations. Among the most privileged scaffolds developed in recent years is the 1,3-oxaphosphole heterocycle, specifically the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif. This whitepaper provides an in-depth mechanistic analysis of the bonding profile of 1,3-oxaphospholes, outlines a self-validating methodology for their scalable synthesis, and evaluates their transformative role as P-chiral ligands in asymmetric catalysis.

Structural Paradigm and Bonding Analysis

The efficacy of the 1,3-oxaphosphole core stems from its unique electronic and steric microenvironment. The five-membered heterocyclic ring incorporates both a hard oxygen atom and a soft, polarizable phosphorus atom.

Electronic Polarization and Aromaticity

The P–O and P–C bonds within the oxaphosphole ring create a highly polarized push-pull electronic system. The oxygen atom exerts a strong inductive electron-withdrawing effect, which lowers the energy of the phosphorus lone pair, rendering the phosphorus center less susceptible to ambient oxidation. This electronic tuning is why many 1,3-oxaphosphole-based monophosphorus ligands are exceptionally air-stable crystalline solids that can be stored on the benchtop for years without degradation[1].

To quantify the electronic delocalization and aromaticity within these fused bicyclic systems, computational chemistry relies on Nucleus-Independent Chemical Shift (NICS) calculations. Theoretical evaluations using NICS(1) values demonstrate that functionalizing the phosphorus center (e.g., converting to a P(V) state) significantly perturbs the local aromaticity of the adjacent fused rings. For instance, in related functionalized polycyclic systems, the introduction of a P(V) substituent can shift the NICS(1) value from highly negative (strongly aromatic) to less negative, dictating the regioselectivity of subsequent nucleophilic attacks or hydrogenations[2].

StructuralParadigm Oxaphosphole 1,3-Oxaphosphole Motif P_Center P-Stereogenic Center Oxaphosphole->P_Center O_Atom Oxygen Heteroatom Oxaphosphole->O_Atom Steric Steric Modulators P_Center->Steric Determines Pocket Catalysis Asymmetric Catalysis P_Center->Catalysis Metal Coordination O_Atom->P_Center Polarizes P-C Bond Steric->Catalysis Enantiocontrol

Logical framework connecting 1,3-oxaphosphole structural elements to catalytic performance.

Rational Design of P-Chiral Ligands

The 2,3-dihydrobenzo[d][1,3]oxaphosphole scaffold serves as the foundation for a library of elite P-chiral ligands, including AntPhos , WingPhos , and BI-DIME [1].

From an application scientist's perspective, the causality behind their success lies in their conformational unambiguousness . Unlike acyclic phosphines that suffer from bond rotation (leading to multiple transition states and lower enantiomeric excess), the rigid bicyclic oxaphosphole ring locks the chiral pocket in a single, predictable geometry. Furthermore, these ligands are highly electron-rich, enabling their metal complexes to activate notoriously inert bonds that standard monophosphoramidite ligands cannot touch[1].

Quantitative Performance in Catalysis

The table below summarizes the empirical performance of key 1,3-oxaphosphole derivatives across various catalytic workflows.

Ligand / Catalyst SystemTarget TransformationKey Substrate ScopeTypical YieldEnantiomeric Excess (ee/er)
Pd–AntPhos Asymmetric Heck Arylationβ,γ-unsaturated butenolides>85%>95% ee
Rh–WingPhos Asymmetric HydrogenationAll-carbon aromatic rings>90%>94% ee
Pd–BI-DIME Suzuki-Miyaura CouplingSterically hindered aryls>80%>90% ee
G4Pd-L3 Cross-Couplingα-Naphthyl tropones69–97%90:10 e.r.

Data synthesized from authoritative applications of oxaphosphole ligands in complex molecule synthesis[1],[3],[4].

Scalable Synthesis: A Self-Validating Protocol

Synthesizing the 2,3-dihydrobenzo[d][1,3]oxaphosphole core requires precise stereocontrol and regioselectivity. The following protocol outlines the highly efficient, kilogram-scalable route starting from methyldichlorophosphine. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system , where each phase contains explicit analytical checkpoints.

Phase 1: Grignard Addition and Oxidation
  • Action: React methyldichlorophosphine with tert-butylmagnesium chloride at low temperature. Follow sequentially with lithiated 1,3-dimethoxybenzene and quench with H₂O₂[1].

  • Causality: The tert-butyl Grignard reagent is chosen specifically for its massive steric bulk, which establishes the foundational steric environment necessary for downstream asymmetric induction. The immediate H₂O₂ oxidation converts the highly reactive P(III) species into a stable P(V) phosphine oxide, preventing uncontrolled side reactions and serving as a directing group for Phase 2.

  • Validation Checkpoint: ³¹P NMR must show a complete disappearance of the P(III) signal and the emergence of a distinct downfield peak (~ +30 to +50 ppm) confirming the P=O bond formation.

Phase 2: Directed ortho-Lithiation and Iodination
  • Action: Treat the resulting phosphine oxide with n-BuLi at -78 °C, followed by the addition of elemental iodine (I₂)[1].

  • Causality: The strongly polarized P=O bond coordinates the lithium cation, directing the deprotonation exclusively to the ortho-position of the dimethoxybenzene ring. Iodine acts as the electrophilic trap, installing a highly reactive leaving group required for the impending cyclization.

  • Validation Checkpoint: ESI-MS analysis must confirm a mass shift of +126 Da, verifying mono-iodination.

Phase 3: Deprotection and Base-Promoted Cyclization
  • Action: Expose the iodinated intermediate to BBr₃, followed by basic workup (e.g., K₂CO₃)[1].

  • Causality: BBr₃ is utilized to selectively cleave the robust aryl methyl ethers, unmasking the latent phenols. Upon introduction of the base, the phenol is deprotonated to a highly nucleophilic phenoxide. Driven by the proximity effect, this phenoxide executes a rapid intramolecular nucleophilic attack on the phosphorus center, displacing the iodide and snapping the 1,3-oxaphosphole ring closed.

  • Validation Checkpoint: ¹H NMR will show the complete disappearance of the methoxy singlet (~3.8 ppm). 2D NMR (HMBC) will confirm the new P–O–C connectivity, validating the rigid bicyclic structure.

(Note: Alternative synthetic routes, such as the butyllithium-induced cyclisation of 2-benzyloxyphenylphosphonamidates, also exist for generating specific 2,3-dihydrobenzo[d][1,3]oxaphosphole derivatives[5]).

SynthesisWorkflow Step1 1. Grignard Addition & Oxidation Step2 2. Directed ortho-Lithiation Step1->Step2 Yields P(V) Oxide Step3 3. Deprotection (BBr3) Step2->Step3 Installs Leaving Group Step4 4. Base-Promoted Cyclization Step3->Step4 Generates Phenoxide Product 2,3-Dihydrobenzo[d][1,3]oxaphosphole Step4->Product Ring Closure

Step-by-step self-validating workflow for the synthesis of 1,3-oxaphosphole derivatives.

Advanced Applications in Drug Development & Synthesis

The utility of 1,3-oxaphosphole ligands extends far beyond basic methodology; they are critical enablers in the total synthesis of complex therapeutics and natural products.

Enantioselective Dearomative Cyclization & Heck Reactions: Using the oxaphosphole-derived ligand AntPhos, researchers have achieved unprecedented γ-selective asymmetric Heck arylations of β,γ-unsaturated butenolides. This specific catalyst system facilitates the construction of chiral quaternary carbon centers, which was the pivotal step in the total synthesis of the natural product (−)-Mesembrine[4].

Atropisomeric Cross-Coupling: In the synthesis of axially chiral compounds, steric hindrance often shuts down catalytic cycles. However, G4-palladium precatalysts ligated with oxaphosphole derivatives (e.g., G4Pd-L3) maintain high turnover numbers. They have been successfully deployed in the atropselective cross-coupling of (2-methoxynaphthalen-1-yl)boronic acids to yield Class 3 atropisomeric α-naphthyl tropones with excellent enantiomeric ratios[3].

References

1.[1] Title: P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

2.[3] Title: Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α‑Naphthyl Tropone Source: PMC / National Institutes of Health (NIH) URL: [Link]

3.[4] Title: (R)‐ & (S)‐4‐(Anthracen‐9‐yl)‐3‐(tert‐butyl)‐2,3‐dihydrobenzo[d][1,3]oxaphosphole Source: e-EROS Encyclopedia of Reagents for Organic Synthesis (DOI) URL: [Link]

4.[5] Title: Synthesis and butyllithium-induced cyclisation of 2-benzyloxyphenylphosphonamidates giving 2,3-dihydrobenzo[d][1,3]oxaphospholes Source: University of St Andrews Research Portal / MDPI Organics URL: [Link]

5.[2] Title: Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for 1,3-Oxaphosphole Derivatives: A Technical Guide

Executive Summary 1,3-Oxaphosphole derivatives—particularly P-stereogenic 2,3-dihydrobenzo[d][1,3]oxaphospholes—have emerged as privileged scaffolds in the realm of asymmetric catalysis. Their unique structural rigidity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Oxaphosphole derivatives—particularly P-stereogenic 2,3-dihydrobenzo[d][1,3]oxaphospholes—have emerged as privileged scaffolds in the realm of asymmetric catalysis. Their unique structural rigidity, air stability, and highly tunable electronic properties make them foundational to the development of next-generation chiral ligands[1]. This technical guide deconstructs the core synthetic pathways, mechanistic logic, and self-validating experimental protocols required to synthesize these complex heterocycles, providing actionable insights for researchers and drug development professionals.

Structural Significance and Catalytic Utility

The architectural integrity of the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif provides conformational unambiguousness[1]. Ligands derived from this core, such as BIBOP and WingPhos, have revolutionized transition-metal-catalyzed transformations[1]. In rhodium-catalyzed asymmetric hydrogenations and palladium-catalyzed dearomative cyclizations, these ligands consistently deliver exceptional enantiomeric excesses (up to >99% ee) and unprecedented turnover numbers (TONs up to 2000)[1]. The synthesis of these heterocycles demands precise control over P–C and O–C bond formations to preserve the critical P-stereocenter.

Core Synthesis Pathways and Mechanistic Logic

(3+2)-Cyclization of Unsaturated Phosphonites

Recent methodologies exploit the unique reactivity of ethynyl-phosphonites, which feature a nucleophilic phosphorus atom and an electrophilicity-inducing β-carbon[2]. The reaction of these precursors with aldehydes yields 1,3-oxaphosphole-3-oxides[2].

Mechanistic Causality: Unlike (3+2)-cyclizations with highly reactive thioketones (which proceed spontaneously at room temperature), aldehyde-driven cyclizations strictly require the addition of triethylamine (Et₃N)[2]. The causality lies in the basicity needed to deprotonate the initial zwitterionic intermediate. This proton transfer is the energetic bottleneck; once overcome, it facilitates the intramolecular O–C bond formation required to close the five-membered ring[2].

Mechanism A Unsaturated Phosphonite (Nucleophilic P) D Zwitterionic Intermediate A->D Nucleophilic Attack B Aldehyde (Electrophilic C) B->D Carbonyl Coordination C Base Addition (Et3N) Deprotonation E Intramolecular Ring Closure (O-C Bond Formation) C->E Activation D->C Proton Transfer F 1,3-Oxaphosphole-3-oxide E->F Final Product

Step-wise (3+2)-cyclization mechanism of phosphonites and aldehydes.

Metal-Free Cycloetherification via α-Diazanium Intermediates

To synthesize enantiomerically pure P-stereogenic dihydrobenzooxaphospholes, a metal-free tandem reaction is highly effective[3]. Acid-promoted de-tert-butylation of N-nitroso N-tert-butylamines generates an α-diazanium cation in situ, which rapidly undergoes cycloetherification[3].

Mechanistic Causality: Isotopic labeling studies using TfOD demonstrate that the α-diazanium cation forms directly without proton exchange at the C-α position[3]. This direct formation is critical: it prevents racemization at the chiral center, ensuring the stereochemical integrity (>99% ee) of the final ligand is maintained throughout the etherification process[3].

Butyllithium-Induced Cyclisation of Phosphonamidates

Traditionally, treating aryl benzyl ethers with strong bases triggers a [1,2]-Wittig rearrangement[4]. However, show that positioning a phosphonamidate group ortho to the benzyl ether fundamentally alters this trajectory[4]. Treatment with n-butyllithium (n-BuLi) results in a stereospecific cyclisation via the loss of ethanol, forming a new C(2)–P bond[4].

Mechanistic Causality: The spatial proximity of the highly electrophilic phosphorus center to the newly formed carbanion outcompetes the standard Wittig migration[5]. The rigid geometry forces an intramolecular nucleophilic attack, bypassing the ether oxygen migration entirely[5].

Quantitative Data and Pathway Comparison

To aid in route scouting, the following table summarizes the quantitative metrics and operational parameters of the primary synthesis pathways:

Synthesis MethodKey PrecursorsReagents / ConditionsPredominant MechanismYield RangeEnantiomeric Excess (ee)
(3+2)-Cyclization Ethynyl-phosphonites & AldehydesEt₃N, MeCN/H₂O, RTStep-wise Zwitterionic50 - 85%N/A (Diastereomeric mixtures)
Base-Promoted Ring Closure 2-Phosphinophenols & Acid ChloridesPyridine / Toluene, RefluxCyclocondensation40 - 70%N/A
BuLi-Induced Cyclisation 2-Benzyloxyphenylphosphonamidatesn-BuLi, THF, RTIntramolecular C(2)–P Bond Formation30 - 65%N/A (Single diastereomer)
Metal-Free Cycloetherification N-nitroso N-tert-butylaminesTfOD, RTα-Diazanium Cation Intermediate70 - 90%> 99%

Self-Validating Experimental Protocols

The following protocol details the synthesis of 3-butylamino-2-phenyl-2H-benzo[d][1,3]oxaphosphole 3-oxide[4]. It is designed as a self-validating system, embedding In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Workflow Step1 1. Substrate Preparation O-ethyl-N-butylphenylphosphonamidate Step2 2. Lithiation (IPC) Add n-BuLi in THF at RT Step1->Step2 Step3 3. Cyclisation Loss of Ethanol Step2->Step3 Stereospecific Step4 4. Quenching & Extraction H2O / EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5 Step6 6. Characterization NMR & X-ray Diffraction Step5->Step6 Diastereomer Yield

Experimental workflow for butyllithium-induced cyclisation.

Protocol: Stereospecific Butyllithium-Induced Cyclisation

Step 1: Substrate Preparation & Inertion

  • Action: Dissolve 1.0 equivalent of the ortho-benzyloxyphenylphosphonamidate precursor in anhydrous THF (0.1 M concentration) under a strict argon atmosphere.

  • Causality: Chalcogeno-phospholes and organolithium intermediates are highly sensitive to moisture and oxidation[6]. Strict inertion prevents the premature quenching of the carbanion.

Step 2: Lithiation and In-Process Control (IPC)

  • Action: Add 1.1 equivalents of n-BuLi (2.5 M in hexanes) dropwise at room temperature.

  • Self-Validation (IPC): The reaction mixture will exhibit a distinct color shift indicating carbanion formation. Extract a 50 µL micro-aliquot, quench immediately with D₂O, and analyze via ³¹P NMR. Complete disappearance of the starting material peak confirms successful lithiation before proceeding to the cyclisation phase.

Step 3: Cyclisation

  • Action: Stir the reaction mixture continuously for 2 to 4 hours at room temperature.

  • Causality: The thermodynamic driving force is the expulsion of ethanol. The room temperature condition provides sufficient activation energy for the intramolecular nucleophilic attack on the phosphorus center without inducing degradation[4].

Step 4: Quenching & Extraction

  • Action: Quench the reaction by slowly adding deionized H₂O. Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Action: Purify the crude residue via silica gel column chromatography.

  • Self-Validation: Dissolve the purified product in CDCl₃ containing CH₂Br₂ as an internal standard. Utilize ³¹P NMR to confirm the presence of a single diastereomer[4]. Final relative configuration must be unambiguously assigned via X-ray single-crystal diffraction[4].

Conclusion

The synthesis of 1,3-oxaphosphole derivatives requires a deep understanding of phosphorus chemistry and stereocontrol. By leveraging specific mechanistic pathways—whether through the Et₃N-mediated (3+2)-cyclization of phosphonites, the direct formation of α-diazanium intermediates, or the proximity-driven n-BuLi cyclisation—researchers can reliably construct these privileged chiral scaffolds. Embedding self-validating analytical checks within these protocols ensures high-fidelity ligand development for advanced asymmetric catalysis.

References

  • (3+2)‐Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones. ResearchGate (Chemistry - A European Journal).[Link]

  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes. MDPI Organics.[Link]

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research (ACS).[Link]

  • Metal-Free Cycloetherification by in Situ Generated P-Stereogenic α-Diazanium Intermediates. Organic Letters (ACS).[Link]

  • Product Class 14: 1,3-Oxaphospholes and Benzoannulated Analogues. Science of Synthesis (Thieme).[Link]

Sources

Foundational

Deciphering the 1,3-Oxaphosphole Ring: Electronic Properties, Aromaticity, and Catalytic Applications

Executive Summary The 1,3-oxaphosphole ring—a five-membered heterocycle containing oxygen and phosphorus atoms at the 1 and 3 positions—represents a fascinating frontier in main-group organic chemistry. Historically view...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxaphosphole ring—a five-membered heterocycle containing oxygen and phosphorus atoms at the 1 and 3 positions—represents a fascinating frontier in main-group organic chemistry. Historically viewed as highly reactive and unstable intermediates, functionalized derivatives of 1,3-oxaphospholes, particularly benzo-annulated and 2,3-dihydro variants, have recently emerged as privileged scaffolds in asymmetric catalysis. This technical guide explores the fundamental electronic properties that dictate the low aromaticity of these rings, details the modern synthetic workflows used to construct them, and examines their critical role as P-chiral ligands in the development of novel therapeutics.

Electronic Properties and the Aromaticity Conundrum

The concept of aromaticity in heterophospholes is highly dependent on the nature of the heteroatoms involved. While pyrrole and its phosphorus analog (1,3-azaphosphole) exhibit significant delocalization and thermodynamic stability, 1,3-oxaphospholes are characterized by a pronounced lack of aromatic stabilization[1].

This electronic divergence stems from two primary factors:

  • Electronegativity and Lone Pair Availability: The oxygen atom in the 1,3-oxaphosphole ring is highly electronegative. Unlike the nitrogen atom in azaphospholes, which readily donates its lone pair into the ring's π-system to satisfy the 4n+2 Hückel rule, oxygen tightly holds its electrons, severely restricting π-electron delocalization.

  • Orbital Mismatch: Phosphorus utilizes 3p orbitals for π-bonding, which are significantly larger and more diffuse than the 2p orbitals of carbon and oxygen. This size mismatch leads to poor pπ-pπ orbital overlap, further disrupting the continuous ring current required for aromaticity.

Consequently, 1,3-oxaphospholes behave more like localized, highly activated dienes. Their low aromaticity is experimentally corroborated by their high reactivity in cycloaddition reactions[1].

Aromaticity O_EN High Oxygen Electronegativity Overlap Poor pπ-pπ Orbital Overlap O_EN->Overlap P_Rad Large Phosphorus Atomic Radius P_Rad->Overlap Deloc Restricted π-Electron Delocalization Overlap->Deloc Arom Reduced Aromaticity (Lower NICS/BDSHRT) Deloc->Arom

Caption: Logical flow of factors reducing 1,3-oxaphosphole aromaticity.

To quantify these electronic properties, computational chemists utilize semihomodesmotic (SEH) reaction energies and BDSHRT (double-bond character) indices. As summarized in the table below, 1,3-oxaphospholes exhibit significantly lower aromatic stabilization compared to their nitrogen-containing counterparts[1].

Table 1: Comparative Aromaticity Indices of Five-Membered Heterocycles
Heterocycle SystemHeteroatomsRelative Aromaticity (BDSHRT Index)Electronic/Reactivity Profile
Benzene (Reference)None62Benchmark aromatic system; highly stable.
Pyrrole N61Strong π-delocalization; stable aromatic ring.
1,3-Azaphosphole N, P61Moderate to high aromaticity; stable.
1,2-Azaphosphole N, P53Reduced stability; localized double bonds.
1,3-Oxaphosphole O, P< 50 (Estimated)Highly reactive; minimal aromatic stabilization.

Data synthesized from semihomodesmotic calculations and structural analyses in 1[1].

Synthetic Methodologies: Constructing the Oxaphosphole Core

The assembly of the 1,3-oxaphosphole ring is traditionally achieved via (3+2)-cyclization reactions of ethynyl-phosphonites with aldehydes[2], or through the condensation of 2-phosphinophenols with carboxylic acid derivatives to yield benzo-annulated analogs[3].

However, for applications in drug development, the synthesis of P-chiral 2,3-dihydrobenzo[d][1,3]oxaphospholes (such as the BIBOP and WingPhos ligand families) is of paramount importance. These syntheses require strict stereocontrol and protection strategies to manage the sensitive phosphorus center[4].

Synthesis Step1 1. Grignard Addition (Installs Steric Bulk) Step2 2. Lithiation & Arylation (Builds Carbon Backbone) Step1->Step2 Step3 3. H₂O₂ Oxidation (Protects P-Center) Step2->Step3 Step4 4. α-Iodination (Primes for Cyclization) Step3->Step4 Step5 5. Cyclization & Reduction (Yields Active Ligand) Step4->Step5

Caption: Step-by-step synthetic workflow for P-chiral oxaphosphole ligands.

Step-by-Step Protocol: Synthesis of P-Chiral 2,3-Dihydrobenzo[d][1,3]oxaphosphole

This protocol outlines the scalable synthesis of the chiral oxaphosphole core, emphasizing the physical causality and self-validating analytical checks at each stage[4].

Step 1: Steric Initialization via Grignard Addition

  • Procedure: React methyldichlorophosphine with one equivalent of tert-butylmagnesium chloride (t-BuMgCl) at -78 °C in THF.

  • Causality: The tert-butyl group is deliberately introduced early to create a sterically demanding pocket. This bulk is non-negotiable for downstream asymmetric catalysis, as it forces incoming substrates into a single reactive conformation.

  • Validation: ³¹P NMR monitoring confirms the transition from the starting material (δ ~190 ppm) to the mono-alkylated chlorophosphine intermediate.

Step 2: Arylation of the Phosphorus Core

  • Procedure: To the reaction mixture from Step 1, add lithiated 1,3-dimethoxybenzene.

  • Causality: This step installs the electron-rich aromatic backbone that will eventually form the "benzo" portion of the benzo[d][1,3]oxaphosphole ring.

Step 3: Transient Protection via Oxidation

  • Procedure: Quench the reaction and treat the organic layer with aqueous H₂O₂ (30%) at 0 °C to yield the corresponding phosphine oxide.

  • Causality: Phosphorus(III) compounds are highly susceptible to unwanted oxidation and nucleophilic attack during harsh lithiation steps. Converting the center to a stable P(V) oxide acts as a robust, transient protecting group. Furthermore, the highly polarized P=O bond serves as a directing group for the next step.

  • Validation: ³¹P NMR shows a distinct downfield shift (δ ~40-50 ppm), confirming complete oxidation to the P(V) state.

Step 4: Directed α-Iodination

  • Procedure: Treat the phosphine oxide with n-butyllithium (nBuLi) at -78 °C, followed by the addition of elemental iodine (I₂).

  • Causality: The phosphoryl oxygen coordinates with the lithium cation, directing the strong base to selectively deprotonate the adjacent α-methyl group rather than the aromatic ring. The resulting carbanion is electrophilically trapped by iodine, priming the molecule for ring closure.

Step 5: Cyclization and P(V) Reduction

  • Procedure: Induce cyclization using a mild base to form the 2,3-dihydrobenzo[d][1,3]oxaphosphole-oxide ring. Subsequently, reduce the P(V) oxide back to the active P(III) state using trichlorosilane (HSiCl₃) in toluene at elevated temperatures.

  • Causality: HSiCl₃ is specifically chosen because it reduces phosphine oxides with retention of stereochemistry at the phosphorus center, preserving the carefully constructed P-chirality required for the final ligand.

  • Validation: Final structural confirmation is achieved via X-ray crystallography and high-performance liquid chromatography (HPLC) on a chiral stationary phase to verify an enantiomeric excess (ee) of >99%.

Applications in Asymmetric Catalysis and Drug Development

The unique electronic and steric properties of 1,3-oxaphospholes make them exceptional tools for drug development professionals. Because the oxaphosphole ring lacks strong aromatic delocalization, it avoids the planar, rigid geometries typical of classical aromatic systems. Instead, the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif (found in ligands like WingPhos and MeO-BIBOP) adopts a highly specific, conformationally unambiguous 3D structure[4].

When complexed with transition metals like Rhodium (Rh), these P-chiral monophosphorus and bisphosphorus ligands create a deeply chiral catalytic pocket. They are utilized extensively in the asymmetric hydrogenation of highly functionalized aryl ketones and unfunctionalized olefins. For instance, the nucleophilic addition of boroxines to aryl ketones catalyzed by Rh-WingPhos yields chiral tertiary alcohols with >99% ee[4]. These transformations are critical for synthesizing chiral active pharmaceutical ingredients (APIs), where traditional ligands fail to provide the necessary enantio-discrimination.

References

  • (3+2)
  • Product Class 14: 1,3-Oxaphospholes and Benzoannulated Analogues Source: Thieme Connect URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: Accounts of Chemical Research (ACS Publications)

Sources

Exploratory

Architects of Asymmetry: The History, Discovery, and Evolution of 1,3-Oxaphosphole Heterocycles

Executive Summary For decades, the pursuit of highly efficient, air-stable P-chiral ligands has been a central challenge in asymmetric catalysis and drug development. At the heart of this revolution lies the 1,3-oxaphosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the pursuit of highly efficient, air-stable P-chiral ligands has been a central challenge in asymmetric catalysis and drug development. At the heart of this revolution lies the 1,3-oxaphosphole heterocycle. Originally synthesized as a fundamental chemical curiosity in the late 1980s, this five-membered ring containing oxygen and phosphorus has evolved into a privileged scaffold. Today, the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif serves as the backbone for some of the most powerful chiral ligands in modern chemistry (e.g., BIDIME, AntPhos, WingPhos), enabling the synthesis of complex active pharmaceutical ingredients (APIs) with unprecedented enantioselectivity.

This technical guide explores the historical discovery of 1,3-oxaphospholes, the mechanistic causality behind their superior catalytic performance, and provides field-proven, self-validating protocols for their application in drug discovery.

Historical Genesis: From Basic Heterocycles to Privileged Scaffolds

The initial discovery and synthesis of 1,3-oxaphospholes were driven by fundamental organometallic exploration rather than catalytic application. In 1989, Binger and colleagues reported the first synthesis of 1,3-oxaphospholes via a chromium-mediated regiospecific cycloaddition of carbenes, carbon monoxide, and phospha-alkynes[1]. While groundbreaking, this method relied on complex transition-metal templates.

A more direct, metal-free synthetic pathway was later achieved by Cristau and coworkers in the mid-2000s. They successfully synthesized 1,3-oxaphospholes by reacting chloroalkylphosphinic or phosphonic chlorides with malonic diesters in the presence of sodium hydride, obtaining the heterocycles in yields up to 70%[2].

However, the true paradigm shift for drug development occurred in the 2010s. Researchers Wenjun Tang and Chris Senanayake recognized that early P-chiral ligands (such as TangPhos) were highly effective but severely limited by their extreme air-sensitivity and complex, low-yielding syntheses[3]. By fusing a benzene ring and an oxygen atom into the phosphole core, they engineered the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif. This structural evolution provided a scaffold that was highly modular, conformationally rigid, and critically, air-stable[3].

Evolution A 1989: First 1,3-Oxaphospholes Chromium-mediated cyclization B 2004: Direct Synthesis Phosphonic chlorides + Malonic diesters A->B D 2010s: 2,3-Dihydrobenzo[d][1,3]oxaphosphole Air-stable, modular P-chiral motif B->D C Pre-2010: Early P-Chiral Ligands (e.g., TangPhos) Highly effective but air-sensitive C->D Steric/Electronic Optimization E BIDIME & AntPhos (Monophosphorus) Sterically hindered cross-coupling D->E F WingPhos & BABIBOP (Bisphosphorus) Asymmetric Hydrogenation D->F

Fig 1. Historical evolution and logical design pathway of 1,3-oxaphosphole P-chiral ligands.

Mechanistic Causality: Why the Oxaphosphole Core Dominates

As an Application Scientist optimizing transition-metal catalysis, one must understand why a ligand works to predict its behavior across diverse substrates. The superiority of the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif is rooted in two distinct mechanistic advantages:

  • Conformational Unambiguousness: Flexible ligands (like S-Phos) can adopt multiple conformations in solution. During a catalytic cycle, these off-target conformers can trigger racemic background reactions, destroying enantiomeric excess (ee). The rigid, fused-ring structure of the oxaphosphole effectively blocks the formation of alternative conformers, funneling the reaction exclusively through the desired stereoselective pathway[3].

  • Electronic Tuning via the Oxygen Heteroatom: The inclusion of the oxygen atom within the phosphole ring withdraws electron density via induction while donating via resonance. This unique push-pull dynamic stabilizes the phosphorus center against rapid oxidation (rendering the ligands air-stable solids) while maintaining sufficient nucleophilicity to undergo rapid oxidative addition with palladium or rhodium catalysts[3].

Quantitative Benchmarking of Oxaphosphole Ligands

The modularity of the 1,3-oxaphosphole core has led to a vast library of specialized ligands. The table below summarizes the quantitative performance of key derivatives across standard pharmaceutical workflows.

LigandMotif SubstitutionPrimary ApplicationEnantiomeric Excess (ee)Typical Yield
(R)-BIDIME 2,6-dimethoxyphenylSterically hindered Suzuki-MiyauraUp to 99%>95%
(R)-AntPhos Anthracen-9-ylDynamic kinetic atroposelective couplingUp to 99%>90%
WingPhos Bisphosphorus coreAsymmetric hydrogenation>99%>95%
CS-Phos Sulfonated BIDIMEAqueous Suzuki-Miyaura (Green Chem)N/A (Achiral)>86%

Applications in Drug Discovery and Complex Molecule Synthesis

The translation of 1,3-oxaphospholes from academic curiosities to industrial workhorses is best demonstrated in late-stage API synthesis.

Reductive Hydroformylation for Blockbuster APIs: Using rhodium catalysts paired with oxaphosphole ligands, researchers have achieved highly enantioselective reductive hydroformylation of α-substituted enamides[4]. This single-step methodology directly yields chiral 1,3-amino alcohols—critical structural motifs. Notably, this exact pathway is utilized to synthesize the key chiral intermediates for the antidepressant dapoxetine (73% yield, 99% ee) and the FDA-approved AKT kinase inhibitor capivasertib (77% yield, 99% ee)[4].

Aqueous Cross-Coupling: For green chemistry initiatives, the sulfonated oxaphosphole derivative CS-Phos allows for sterically hindered Suzuki-Miyaura couplings to be performed entirely in water. Even with extremely bulky substrates like 1-bromo-2,4,6-triisopropylbenzene, CS-Phos maintains high yields with catalyst loadings as low as 0.1 mol% Pd(OAc)₂[5].

Self-Validating Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol for an asymmetric Suzuki-Miyaura cross-coupling using (R)-BIDIME is designed as a self-validating system . Each step includes built-in causality and physical checkpoints.

Workflow Step1 1. Pre-complexation Pd2(dba)3 + (R)-BIDIME (Dioxane, 30 min) Step2 2. Substrate Assembly Aryl Halide + Boronic Acid + Cs2CO3 Step1->Step2 Step3 3. Activation Addition of Degassed H2O Step2->Step3 Step4 4. Thermal Cycling 80°C, 12-24 hours Step3->Step4 Step5 5. Workup & Validation Chiral HPLC Analysis Step4->Step5

Fig 2. Standardized self-validating workflow for asymmetric Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (The Validation Checkpoint)

  • Action: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (1.0 mol%) and (R)-BIDIME (2.0 mol%). Add anhydrous, degassed 1,4-dioxane and stir at room temperature for 30 minutes.

  • Causality & Validation: You must observe a color shift from deep purple/red (unliganded Pd₂(dba)₃) to a pale yellow/orange solution. This optical shift is your internal validation that the dba ligands have been successfully displaced by the oxaphosphole. Failing to pre-complex allows unliganded palladium to catalyze racemic background reactions, destroying your ee.

Step 2: Substrate & Base Assembly

  • Action: To a separate Schlenk tube, add the sterically hindered aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Causality of Base Selection: Cs₂CO₃ is explicitly chosen over stronger bases like KOtBu. While KOtBu accelerates transmetalation, its high nucleophilicity risks opening the oxaphosphole ring. Cs₂CO₃ provides the exact pKa required to activate the boronic acid without degrading the ligand's chiral architecture.

Step 3: Activation via Hydration

  • Action: Transfer the active catalyst solution to the Schlenk tube. Add degassed water to achieve a final Dioxane:H₂O ratio of 5:1.

  • Causality: Water is strictly required to convert the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the rigid Pd(II)-oxaphosphole intermediate.

Step 4: Thermal Cycling & Workup

  • Action: Seal the tube and heat to 80 °C for 12–24 hours under continuous stirring. Cool to room temperature, dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Validation: Analyze the crude mixture via chiral HPLC against a racemic standard baseline to confirm both conversion (>95%) and enantiomeric excess (>90%).

References

  • Synthesis of 1,3-oxaphospholes via chromium mediated cyclization of carbenes, carbon monoxide, and phospha-alkynes Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Phosphinate-containing heterocycles: A mini-review Source: Beilstein Journal of Organic Chemistry (NIH/PMC) URL:[Link]

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load Source: Organic Letters (ACS Publications) URL:[Link]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides Source: Journal of the American Chemical Society (NIH/PMC) URL:[Link]

Sources

Foundational

31P NMR characterization techniques for 1,3-oxaphosphole

31P NMR Characterization Techniques for 1,3-Oxaphospholes: A Comprehensive Guide for Advanced Ligand Development Executive Summary 1,3-Oxaphospholes and their benzoannulated analogues (benzoxaphospholes) represent a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

31P NMR Characterization Techniques for 1,3-Oxaphospholes: A Comprehensive Guide for Advanced Ligand Development

Executive Summary

1,3-Oxaphospholes and their benzoannulated analogues (benzoxaphospholes) represent a privileged class of rigid, phosphorus-containing heterocycles. They serve as the core structural motif for highly efficient chiral ligands, such as the BIBOP family, which are extensively used in asymmetric transition-metal catalysis[1]. Because the catalytic efficacy of these ligands depends entirely on their oxidation state and diastereomeric purity, precise characterization is critical. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most definitive analytical tool for this purpose. This guide details the theoretical grounding, quantitative data interpretation, and self-validating experimental protocols required to accurately characterize 1,3-oxaphospholes using ³¹P NMR.

Theoretical Foundations of ³¹P NMR in 1,3-Oxaphospholes

The ³¹P chemical shift ( δ ) is highly sensitive to the electronic environment, coordination geometry, and oxidation state of the phosphorus nucleus.

  • Benzoannulation Effects : The parent 1,3-oxaphospholes typically exhibit highly deshielded ³¹P chemical shifts ranging from δ 110 to 140 ppm[2]. However, benzoannulation (fusing a benzene ring to the oxaphosphole core) induces a marked upfield shift to δ 76–89 ppm[2]. This causality is driven by the extended π -conjugation of the fused aromatic ring, which alters the paramagnetic shielding term ( σp​ ) of the phosphorus nucleus and enforces a planar heterocyclic ring with P–C bond lengths of 170–177 pm[2].

  • Oxidation State (P(III) vs. P(V)) : 1,3-Oxaphospholes are inherently air-sensitive. Oxidation of the P(III) lone pair to a P(V) phosphine oxide (e.g., 1,3-oxaphosphole 3-oxides) drastically changes the electronic environment, pushing the chemical shift significantly upfield to the δ 20–55 ppm range[3],[1].

Table 1: Representative ³¹P NMR Chemical Shifts for 1,3-Oxaphosphole Derivatives

Compound ClassOxidation StateTypical ³¹P NMR Shift ( δ , ppm)Key Structural Feature
Parent 1,3-OxaphospholesP(III)110 – 140Unsubstituted heterocyclic core[2]
BenzoxaphospholesP(III)76 – 89Fused aromatic ring alters shielding[2]
Bis(benzoxaphosphole)sP(III)~79.8e.g., 2,2'-diphenyl-7,7'-bibenzo[d][1,3]benzoxaphosphole[4]
P-Chiral Secondary Phosphine OxidesP(V)37 – 53t-Butyl-substituted SPOs[1]
Benzoxaphosphole 3-OxidesP(V)20 – 30e.g., 3-butylamino-2-phenyl derivatives (+21.3 ppm)[3]

Experimental Workflow: Anaerobic Preparation and Quantitative Acquisition

Because the phosphorus lone pair in P(III) benzoxaphospholes is highly susceptible to oxidation, standard NMR preparation techniques will result in sample degradation. The following protocol utilizes a self-validating system to ensure absolute data integrity.

Protocol: Anaerobic Preparation and Quantitative ³¹P NMR Acquisition

  • Step 1: Solvent Preparation. Degas CDCl₃ or C₆D₆ via three consecutive freeze-pump-thaw cycles. Store the solvent over activated 4Å molecular sieves inside an argon-filled glovebox. Causality: Dissolved oxygen will rapidly oxidize the P(III) center during the multi-hour acquisition required for full 2D characterization.

  • Step 2: Sample Dissolution. Inside the glovebox, dissolve 15–20 mg of the 1,3-oxaphosphole derivative in 0.6 mL of the degassed solvent.

  • Step 3: Sealing. Transfer the homogeneous solution into a J. Young valve NMR tube and seal the Teflon valve tightly. Causality: Standard plastic NMR caps are permeable to atmospheric oxygen over time; J. Young tubes provide a hermetic seal.

  • Step 4: Rapid Validation Scan (Self-Validation Step). Insert the sample into the NMR spectrometer. Before setting up long experiments, acquire a 1-scan ³¹P{¹H} spectrum. If a peak appears in the δ 20–55 ppm range, the sample has oxidized and the protocol halts, prompting repurification. If the peak is clean at ~80 ppm, proceed to Step 5.

  • Step 5: Quantitative Acquisition Parameters. Set the relaxation delay (D1) to 5 seconds. Causality: Phosphorus-31 nuclei, especially in sterically hindered environments lacking directly attached protons, have long T₁ relaxation times. Insufficient D1 leads to incomplete relaxation, making peak integration non-quantitative.

  • Step 6: Inverse-Gated Decoupling. Acquire 64–128 scans using inverse-gated ¹H decoupling. Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially and unevenly enhances phosphorus signals depending on their spatial proximity to protons. Inverse-gated decoupling prevents NOE buildup, ensuring that the peak integrals accurately reflect the true diastereomeric ratio (dr).

Workflow A 1. Synthesis & Isolation (Glovebox/Schlenk) C 3. Sample Dissolution (Anaerobic Environment) A->C B 2. Solvent Preparation (Degassed CDCl3/C6D6) B->C D 4. NMR Tube Sealing (J. Young Valve Tube) C->D E 5. 31P NMR Acquisition (Inverse-Gated, D1 > 5s) D->E F 6. Rapid Validation (Check for P=O at ~30 ppm) E->F 1-Scan Check F->A Oxidation Detected (Repurify) G 7. Full Characterization (Quantitative dr Integration) F->G Purity Confirmed

Workflow for the anaerobic preparation and quantitative ³¹P NMR acquisition of 1,3-oxaphospholes.

Data Interpretation & Troubleshooting

Interpreting the ³¹P NMR spectra of 1,3-oxaphosphole reaction mixtures requires distinguishing between the parent heterocycle, benzoannulated derivatives, and oxidized byproducts. Furthermore, when synthesizing chiral ligands, determining the diastereomeric ratio (dr) is paramount. Because ³¹P has a wide chemical shift range and a 100% natural isotopic abundance, diastereomers often resolve cleanly into distinct singlets (in ¹H-decoupled spectra) separated by several ppm, allowing for highly accurate integration[1].

LogicTree Start Analyze 31P{1H} NMR Spectrum Q1 Primary Peak Position? Start->Q1 P1 δ 110 - 140 ppm Q1->P1 P2 δ 76 - 89 ppm Q1->P2 P3 δ 20 - 55 ppm Q1->P3 R1 Parent 1,3-Oxaphosphole (P(III) Species) P1->R1 R2 Benzoannulated Analogue (e.g., Benzoxaphosphole) P2->R2 R3 Oxidized Species (P=O) (e.g., Phosphine Oxide) P3->R3 Q2 Multiple Peaks in Region? R2->Q2 R3->Q2 R4 Diastereomeric Mixture (Calculate dr via integration) Q2->R4 Yes R5 Single Diastereomer / Pure Q2->R5 No

Logical decision tree for interpreting ³¹P NMR spectra of 1,3-oxaphosphole reaction mixtures.

Sources

Exploratory

Unlocking Synthetic Pathways: A Technical Guide to the Ring-Opening Mechanisms of 1,3-Oxaphosphole Heterocycles

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the ring-opening mechanisms of 1,3-oxaphosphole heterocycles. As a senior application scientist, the followin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the ring-opening mechanisms of 1,3-oxaphosphole heterocycles. As a senior application scientist, the following content is structured to deliver not just a list of reactions, but a cohesive understanding of the underlying principles governing the cleavage of this unique phosphorus-containing ring system. We will delve into the subtle interplay of electronic and steric factors that dictate the reactivity of these compounds, offering field-proven insights into their stability and transformation.

Introduction: The 1,3-Oxaphosphole Core - A Blend of Stability and Latent Reactivity

The 1,3-oxaphosphole ring is a five-membered heterocycle containing one oxygen and one phosphorus atom in a 1,3-relationship. This arrangement, featuring a P=C double bond, imparts a degree of aromatic character to the system, contributing to its notable thermal stability. Generally, 1,3-oxaphospholes and their benzo-annulated analogues are colorless to yellow liquids or solids that are thermally stable at temperatures of 130°C or higher.[1] However, this stability is counterbalanced by the inherent reactivity of the phosphorus-carbon double bond and the polarization of the P-O single bond, making the ring susceptible to cleavage under specific conditions.

The reactivity of these heterocycles is significantly influenced by the substituents on the ring. For instance, 1,3-benzoxaphospholes with bulky tert-butyl or aryl groups at the 2-position exhibit moderate air stability, whereas the 2-methyl derivative is highly sensitive to air.[1] This highlights the importance of steric and electronic tuning in modulating the stability and reactivity of the 1,3-oxaphosphole core.

This guide will systematically explore the known and mechanistically plausible ring-opening pathways of 1,3-oxaphospholes, with a particular focus on their benzo-annulated derivatives, for which more extensive research is available.

Section 1: Nucleophilic Addition to the P=C Bond - The Gateway to Ring Cleavage

One of the most fundamental ring-opening pathways for 1,3-benzoxaphospholes involves the nucleophilic addition across the endocyclic phosphorus-carbon double bond.[1] This process disrupts the cyclic conjugation and sets the stage for subsequent ring-opening or functionalization.

Reaction with Strong Nucleophiles (Organolithium and Grignard Reagents)

Strong carbon-based nucleophiles, such as organolithium and Grignard reagents, readily attack the electrophilic phosphorus atom of the P=C bond. This initial addition leads to the formation of a transient, anionic intermediate which can then be quenched to yield a dihydrobenzoxaphosphole. While this doesn't always result in the immediate cleavage of the P-O bond, it represents a critical first step in disrupting the heterocyclic core.

A notable example of a subsequent ring-opening is the reaction of a benzoxaphosphole 1-oxide with a Grignard reagent, which proceeds to furnish a phosphine oxide through the cleavage of the P-O bond.[2]

Experimental Protocol: Nucleophilic Addition of Alkyllithium to 2-tert-Butyl-1,3-benzoxaphosphole

  • Preparation: In a flame-dried, two-necked flask under an inert argon atmosphere, dissolve 2-tert-butyl-1,3-benzoxaphosphole (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of tert-butyllithium (1.1 eq) in pentane dropwise to the cooled solution with vigorous stirring.

  • Reaction: Maintain the reaction mixture at -50 °C for 1 hour.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium bromide.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of diastereomeric trans/cis-dihydrobenzoxaphospholes by column chromatography on silica gel.[1]

Nucleophilic_Addition cluster_main Nucleophilic Addition to P=C Bond Start 1,3-Benzoxaphosphole Intermediate Anionic Adduct Start->Intermediate + R-Li Product cis/trans-Dihydrobenzoxaphosphole Intermediate->Product + H+ Source (e.g., NH4Br)

Caption: Nucleophilic addition to the P=C bond of 1,3-benzoxaphosphole.

Acid-Catalyzed Ring Opening with Strong Acids

Strong protic acids, such as hydrogen chloride, can also induce the opening of the 1,3-benzoxaphosphole ring. In this case, protonation likely occurs at the phosphorus atom, increasing its electrophilicity and activating the P=C bond towards nucleophilic attack by the conjugate base (e.g., chloride ion). This results in the formation of a 2-chloro-2,3-dihydro-1,3-benzoxaphosphole.

Section 2: Cycloaddition Reactions - Expanding the Ring System

1,3-Oxaphospholes can participate in cycloaddition reactions, which, while not always leading to the complete fragmentation of the ring, represent a significant structural transformation that can be considered a form of ring opening. The mode of cycloaddition is highly dependent on the nature of the diene or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reactions)

In Diels-Alder reactions, 1,3-benzoxaphospholes have been shown to act as dienophiles, reacting with dienes to form adducts.[1] This reactivity underscores the electron-deficient character of the P=C bond.

[3+2] Cycloaddition with 1,3-Dipoles

The P=C bond of 1,3-oxaphospholes can also react with 1,3-dipoles, such as azomethine ylides, in a [3+2] cycloaddition fashion to yield five-membered heterocyclic systems fused to the original ring.[3]

Cycloaddition cluster_da [4+2] Cycloaddition cluster_32 [3+2] Cycloaddition Oxaphosphole_DA 1,3-Benzoxaphosphole (Dienophile) Adduct_DA Diels-Alder Adduct Oxaphosphole_DA->Adduct_DA Diene Diene Diene->Adduct_DA Oxaphosphole_32 1,3-Oxaphosphole (Dipolarophile) Adduct_32 [3+2] Cycloadduct Oxaphosphole_32->Adduct_32 Dipole 1,3-Dipole Dipole->Adduct_32

Caption: Cycloaddition pathways of 1,3-oxaphospholes.

Section 3: Photochemical Ring Opening - A Frontier of Exploration

The photochemistry of phosphorus heterocycles is a developing field. While specific studies on the photochemical ring-opening of 1,3-oxaphospholes are not abundant in the literature, analogies can be drawn from other organophosphorus compounds. Photolysis of compounds containing phosphorus-carbon bonds can lead to the formation of highly reactive phosphorus-centered radicals.[4] It is plausible that UV irradiation of 1,3-oxaphospholes could induce homolytic cleavage of the relatively weak P-O or P-C bonds, leading to diradical intermediates that could then undergo further reactions, including fragmentation or rearrangement. This remains an area ripe for further investigation.

Section 4: Metal-Catalyzed Ring Opening - A Nascent Field

The interaction of 1,3-oxaphospholes with transition metals is an emerging area of research. A rhodium(II)-catalyzed ring-opening of a spirocyclic phosphirene has been proposed as a key step in the synthesis of certain annulated 1,3-oxaphospholes.[1] This suggests that transition metals can mediate the cleavage and formation of the 1,3-oxaphosphole ring. Further research into the coordination chemistry and catalytic transformations of these heterocycles could unveil novel ring-opening pathways with significant synthetic potential.

Summary and Future Outlook

The ring-opening chemistry of 1,3-oxaphosphole heterocycles is primarily dictated by the reactivity of the endocyclic P=C bond. Nucleophilic addition of strong nucleophiles and protic acids represents the most well-documented pathway for disrupting the heterocyclic core. Cycloaddition reactions also provide a means of transforming the ring system. While thermal stability is a hallmark of these compounds, the potential for photochemical and metal-catalyzed ring-opening presents exciting avenues for future research.

The data presented in this guide, largely drawn from studies on benzo-annulated derivatives, provides a solid foundation for understanding the fundamental principles governing the reactivity of the 1,3-oxaphosphole nucleus. As synthetic methodologies for these heterocycles become more advanced, we anticipate a surge in the exploration of their ring-opening reactions, unlocking new possibilities in organophosphorus chemistry and its applications in drug discovery and materials science.

References

  • Krebs, F. C. (2021). Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. Chemistry – A European Journal, 27(45), 12788-12795. [Link]

  • Gribble, G. W. (2021). 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki–Miyaura C–C Coupling Reactions. Organometallics, 40(20), 3465–3472. [Link]

  • Mathey, F. (2018). Phosphorus Heterocycles: From Molecules to Applications. In Phosphorus Chemistry (pp. 1-46). De Gruyter. [Link]

  • Ichinose, N., Honma, A., & Fujie, M. (1987). Photolysis of Some Organic Phosphate Compounds. Analytical Sciences, 3(3), 273-275. [Link]

  • Lee, S. H., Kim, J., & Lee, P. H. (2022). Synthesis of Benzoxaphosphole 1-Oxide Heterocycles via a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Ketones. Organic Letters, 24(11), 2156–2161. [Link]

  • Zhang, J., & Chan, A. S. C. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1][5]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, 52(3), 754–766. [Link]

  • Dabrowski, M., & Skarżewski, J. (2021). Nucleophilic Substitution vs Ring Opening – Dual Reactivity of Benzo[b]phosphol-3-yl Triflates toward Alkyl Grignard Reagents. The Journal of Organic Chemistry, 86(17), 11623–11633. [Link]

  • Wikipedia contributors. (2023, November 23). Nucleophilic addition. In Wikipedia, The Free Encyclopedia. [Link]

  • Lalevée, J., & Fouassier, J. P. (2004). Laser Flash Photolysis and Time-Resolved ESR Study of Phosphinoyl Radical Structure and Reactivity. Journal of the American Chemical Society, 126(38), 11954–11963. [Link]

  • Padwa, A. (2011). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters, 1(1), 1-12. [Link]

  • Wang, J. (2007). Nucleophilic Addition to C=O and C=N Bonds by Nucleophiles Containing a Diazo Group. Chemical Reviews, 107(11), 4737–4772. [Link]

  • Li, H., & Li, G. (2024). Photophysical properties of six-membered phosphorus heterocycles. Nature Communications, 15(1), 1-10. [Link]

  • Coldham, I., & Hufton, R. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 979. [Link]

  • Hey, P., & Regitz, M. (2006). Synthesis of 1,3‐oxaphosphole‐3‐oxides 4 a–j with di(n‐butyl)ethynyl‐phosphonite (1 a) and various aldehydes 3 a–j. Synthesis, 2006(14), 2355-2360. [Link]

  • Wang, C., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Organic & Biomolecular Chemistry, 20(36), 7247-7254. [Link]

  • Wang, Y., et al. (2024). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry, 6, 1-20. [Link]

  • Coldham, I., & Hufton, R. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 979. [Link]

  • Liddle, J. R., & Caputo, C. B. (2021). Synthesis and structural characterization of two rotationally flexible bis(benzoxaphosphole)s. Polyhedron, 212, 115598. [Link]

  • Lee, S. H., Kim, J., & Lee, P. H. (2023). Three-Component Coupling Reactions Involving Arynes, Phosphites, and Aldehydes toward 3-Mono-Substituted Benzoxaphosphole 1-Oxides. The Journal of Organic Chemistry, 88(12), 8031–8041. [Link]

  • Reddy, C. R., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 6(30), 19789–19800. [Link]

  • Zhang, C., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 4321. [Link]

  • Reddy, P. V. N., et al. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry, 90(11), 7456-7463. [Link]

  • Organic Chemistry. (2019, July 28). 09.01 Additions of Heteroatomic Nucleophiles to Ketones and Aldehydes [Video]. YouTube. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134562966, (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1][5]oxaphosphole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocols for Substituted 1,3-Oxaphospholes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Overview Substituted 1,3-oxaphospholes are five-membere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Overview

Substituted 1,3-oxaphospholes are five-membered heterocycles containing both oxygen and phosphorus atoms. They are highly valued as rigid, configurationally stable scaffolds in coordination chemistry, organocatalysis, and the development of novel pharmacophores. Due to the high energy of the P=O bond and the unique ambiphilic nature of phosphorus, constructing these rings requires precise control over nucleophilic and electrophilic centers.

This application note details two highly validated, self-contained synthetic methodologies:

  • The Classical Cristau Method: A robust phosphinylation/alkylation cascade utilizing malonate anions.

  • The Modern Munasinghe Method: A breakthrough, room-temperature (3+2)-cyclization utilizing ethynyl-phosphonites.

By understanding the causality behind the reagent selection and reaction conditions, researchers can adapt these protocols to synthesize a wide library of P-functionalized heterocycles.

Protocol A: The Classical Cristau Phosphinylation/Alkylation

Based on the foundational methodology developed by Cristau and co-workers [1, 2], this protocol constructs 2,3-dihydro-1,3-oxaphosphole ring systems through a stepwise P–C and O–C bond formation process.

Mechanistic Rationale & Causality

This reaction relies on the sequential deprotonation of diethyl malonate by Sodium Hydride (NaH). NaH is selected over weaker bases (e.g., K₂CO₃) or nucleophilic bases (e.g., BuLi) because it quantitatively deprotonates the malonate without acting as a competing nucleophile against the highly electrophilic P(V) center of the chloroalkylphosphinic chloride. The stepwise addition of the base ensures that the intermolecular P–C bond formation goes to completion before the second deprotonation triggers the intramolecular O-alkylation, preventing premature polymerization.

Cristau_Method A Chloroalkylphosphinic Chloride + Diethyl Malonate B NaH (1 eq) Deprotonation A->B 0 °C, THF C Phosphinylated Malonate Intermediate B->C P-C Bond Formation D NaH (1 eq) Intramolecular O-alkylation C->D Reflux, 12-24 h E 2,3-Dihydro-1,3-oxaphosphole D->E Ring Closure (-NaCl)

Caption: Mechanistic workflow of the classical Cristau phosphinylation/alkylation method.

Step-by-Step Methodology

Reagents Required: Chloroalkylphosphinic chloride (1.0 eq), Diethyl malonate (1.0 eq), NaH (60% dispersion in mineral oil, 2.1 eq), Anhydrous THF.

  • Preparation of the Malonate Enolate:

    • Under an inert argon atmosphere, suspend NaH (2.1 eq) in anhydrous THF and cool to 0 °C using an ice bath.

    • Slowly add diethyl malonate (1.0 eq) dropwise over 15 minutes. Stir until hydrogen gas evolution ceases (approx. 30 minutes).

  • Phosphinylation (P–C Bond Formation):

    • Maintain the reaction at 0 °C. Add the chloroalkylphosphinic chloride (1.0 eq) dropwise.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Intramolecular Cyclization (O–C Bond Formation):

    • Equip the flask with a reflux condenser. Heat the reaction mixture to 65 °C (reflux) for 12–24 hours.

    • Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench, and analyze via ³¹P NMR. The disappearance of the P–Cl signal (typically +40 to +60 ppm) and the emergence of a phosphinate signal confirms the intermediate transition.

  • Workup and Purification:

    • Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The Modern Munasinghe (3+2)-Cyclization

Developed by Munasinghe et al. in 2023 [3], this protocol represents a paradigm shift, allowing for the synthesis of 1,3-oxaphosphole-3-oxides under exceptionally mild, room-temperature conditions using unsaturated ethynyl-phosphonites.

Mechanistic Rationale & Causality

Ethynyl-phosphonites possess a unique ambiphilic character: a nucleophilic P(III) center and an electrophilic β-carbon. However, the carbonyl carbon of an aldehyde is not sufficiently electrophilic to undergo spontaneous attack. Triethylamine (Et₃N) is added as a base catalyst to activate the system. Crucially, the reaction solvent must contain trace water (MeCN:H₂O, 9:1). Water acts as the mechanistic linchpin—it serves as a proton shuttle for the final tautomerization and provides the oxygen atom necessary to stabilize the P(V) oxide state, driving the reaction into its thermodynamic sink.

Munasinghe_Method A Ethynyl-Phosphonite + Aldehyde B Et3N / H2O Base Activation A->B MeCN/H2O, RT C Nucleophilic Attack (P to C=O) B->C P-C Bond Formation D Intramolecular Cyclization (O to C≡C) C->D Ring Closure E 1,3-Oxaphosphole-3-oxide D->E Tautomerization/Oxidation

Caption: Mechanistic workflow of the modern Munasinghe (3+2)-cyclization methodology.

Step-by-Step Methodology

Reagents Required: Ethynyl-phosphonite (1.0 eq), Aldehyde (1.1 eq), Triethylamine (0.2–1.0 eq), Acetonitrile/Water (9:1 v/v).

  • Substrate Solubilization:

    • In a standard round-bottom flask (no inert atmosphere strictly required, though recommended for sensitive aldehydes), dissolve the ethynyl-phosphonite (1.0 eq) and the chosen aldehyde (1.1 eq) in a 9:1 mixture of MeCN and deionized H₂O (0.1 M concentration).

  • Base-Catalyzed Initiation:

    • Add Triethylamine (0.2 eq for activated aldehydes, up to 1.0 eq for unactivated aliphatic aldehydes) dropwise at room temperature.

    • Stir the reaction mixture vigorously at 20–25 °C for 2 to 4 hours.

  • Self-Validation & Analytical Checkpoints:

    • Checkpoint 1 (Reaction Completion): Monitor the reaction directly via ³¹P NMR. The starting P(III) ethynyl-phosphonite typically resonates far downfield (+130 to +160 ppm). Successful conversion to the P(V) 1,3-oxaphosphole-3-oxide is validated by a dramatic upfield shift to the +30 to +50 ppm region.

    • Checkpoint 2 (Stereochemistry): Because a new chiral center is formed at the carbon adjacent to the phosphorus, integrate the split ³¹P NMR signals to determine the diastereomeric ratio (d.r.), which typically hovers around 1:1 for this specific protocol.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN and Et₃N.

    • Purify the resulting crude mixture via basic preparative HPLC or standard column chromatography to isolate the pure diastereomers.

Quantitative Method Comparison

To assist in synthetic route planning, the operational parameters of both protocols are summarized below.

ParameterProtocol A: Classical Cristau MethodProtocol B: Modern Munasinghe Method
Primary Substrates Chloroalkylphosphinic chlorides, MalonatesEthynyl-phosphonites, Aldehydes
Key Reagents NaH (2.1 equivalents)Et₃N (catalytic/stoichiometric), H₂O
Reaction Conditions 0 °C to Reflux (65 °C), 12–24 h, AnhydrousRoom Temperature, 2–4 h, Aqueous/Organic
Intermediate Driver Phosphinylation followed by O-alkylationAmbiphilic (3+2)-cycloaddition
Typical Yields 40% – 70%58% – 96%
Final Product Scaffold 2,3-Dihydro-1,3-oxaphospholes1,3-Oxaphosphole-3-oxides

References

  • Cristau, H.-J., Monbrun, J., Virieux, D., Pirat, J.-L. "Synthesis of 1,3-Oxaphospholes and 1,3-Benzoxaphospholes via Phosphinylation and Alkylation of Malonate Anions." European Journal of Organic Chemistry, 2004(15), 3205-3211. URL:[Link]

  • Jean-Luc Pirat, et al. "Phosphinate-containing heterocycles: A mini-review." Beilstein Journal of Organic Chemistry, 2014, 10, 744-754. URL:[Link]

  • Munasinghe, D. S., Kasper, M.-A., Jasinski, R., Kula, K., Palusiak, M., Celeda, M., Mloston, G., Hackenberger, C. P. R. "(3+2)-Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones." Chemistry – A European Journal, 2023, 29(33), e202300806. URL:[Link]

Application

Application Note: 2,3-Dihydrobenzo[d][1,3]oxaphospholes as Privileged P-Chiral Ligands in Organometallic Catalysis

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Focus: Structural rationale, catalytic applications, and self-validating experimental protocols for 1,3-oxaphosphole-derived...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Focus: Structural rationale, catalytic applications, and self-validating experimental protocols for 1,3-oxaphosphole-derived organometallic complexes.

Introduction: The Structural Rationale for 1,3-Oxaphospholes

In the realm of transition-metal-catalyzed asymmetric synthesis, the design of the chiral ligand dictates both the efficiency and the stereochemical outcome of the reaction. Historically, P-chiral phosphorus ligands were underutilized due to their susceptibility to oxidation and the synthetic difficulty in preventing racemization.

The advent of the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif has revolutionized this space[1]. These ligands—such as BIBOP, BI-DIME, and AntPhos—exhibit three critical structural advantages that solve long-standing challenges in organometallic chemistry:

  • Conformational Unambiguousness: Unlike traditional biaryl phosphines (e.g., Buchwald's S-Phos) which can rotate around the C–P bond to form inactive, off-cycle conformers, the rigid 5-membered oxaphosphole ring locks the phosphorus lone pair in an optimal trajectory for metal coordination.

  • Electronic Tuning via Heteroatoms: The oxygen atom in the 1,3-oxaphosphole ring inductively modulates the electron density of the phosphorus center, rendering the ligand highly electron-rich. This accelerates the oxidative addition step in catalytic cycles[1].

  • Exceptional Air Stability: Despite being electron-rich alkyl/aryl phosphines, these ligands are remarkably stable to air and moisture in their solid state, allowing for operationally simple benchtop handling without the need for gloveboxes[1].

Key Applications in Organometallic Catalysis

The unique stereoelectronic profile of 1,3-oxaphospholes translates to superior performance in several highly demanding catalytic transformations[2].

  • Asymmetric Hydrogenation: Bisphosphorus ligands containing the oxaphosphole core (e.g., BIBOP, WingPhos) form highly rigid C2​ -symmetric chiral pockets when coordinated to Rhodium(I). They have demonstrated unprecedented turnover numbers (TONs up to 10,000) in the asymmetric hydrogenation of α -arylenamides and β -(acylamino)acrylates[1].

  • Sterically Hindered Cross-Coupling: Monophosphorus variants like BI-DIME and AntPhos excel in Palladium-catalyzed Suzuki-Miyaura couplings of di-ortho-substituted aryl halides. Their massive steric bulk facilitates the difficult reductive elimination step of highly congested biaryls[1].

  • Asymmetric Heck Reactions: The electron-rich nature of the oxaphosphole core stabilizes the Pd(II) intermediates, preventing premature β -hydride elimination and enabling the construction of all-carbon quaternary stereocenters[1].

Quantitative Data Presentation: Ligand Comparison

The following table summarizes the structural classifications and primary applications of leading 1,3-oxaphosphole ligands to aid in catalyst selection.

Ligand NameStructural MotifPrimary MetalKey ApplicationDistinctive Advantage
BIBOP C2​ -symmetric BisphosphorusRhodium (Rh)Asymmetric HydrogenationExtreme rigidity; delivers >99% ee for functionalized olefins.
BI-DIME Biaryl MonophosphorusPalladium (Pd)Suzuki-Miyaura CouplingPrevents C–P bond rotation; ideal for tetra-ortho-substituted biaryls.
AntPhos Anthracenyl MonophosphorusPalladium (Pd)Asymmetric Heck / Cross-CouplingSecondary π -coordination from the anthryl ring stabilizes Pd intermediates.
WingPhos Deep-pocket BisphosphorusRhodium (Rh)Asymmetric AdditionDeep chiral pocket provides flawless stereocontrol in ketone additions.

Visualizing the Workflows and Mechanisms

To fully leverage these ligands, one must understand both their lifecycle—from synthesis to application—and their behavior within a catalytic cycle.

Workflow A Ligand Synthesis (Grignard & Cyclization) B Chiral Resolution (Enantiomeric Separation) A->B C In-Process QC (31P NMR & HPLC) B->C D Metal Complexation (Rh, Pd, or Ru) C->D E Catalytic Application (e.g., Asymmetric Hydrogenation) D->E

Caption: Workflow for the synthesis, validation, and application of 1,3-oxaphosphole ligands.

CatalyticCycle Pd0 Pd(0)-L Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Aryl Halide PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Boronic Acid + Base PdII_TM->Pd0 Reductive Elimination Product Coupled Product PdII_TM->Product

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling utilizing BI-DIME.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and quality control checkpoints. This ensures the system is self-validating; if a step fails, the analytical readout will immediately indicate the point of failure.

Protocol A: Preparation of the Precatalyst [Rh(COD)(BIBOP)]BF 4​

Causality & Rationale: While BIBOP is air-stable, the resulting Rh(I) complex is highly sensitive to oxidation. Therefore, complexation must be performed under strictly anaerobic conditions. We utilize [Rh(COD) 2​ ]BF 4​ as the metal precursor because the cyclooctadiene (COD) ligands are labile and easily displaced by the strongly coordinating, bidentate BIBOP ligand, driving the reaction forward entropically.

Materials:

  • (2R,2'R,3R,3'R)-BIBOP (1.0 equiv)[3]

  • [Rh(COD) 2​ ]BF 4​ (0.95 equiv - limiting reagent to ensure complete metal consumption)

  • Anhydrous, degassed Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Rh(COD) 2​ ]BF 4​ (0.19 mmol) and BIBOP (0.20 mmol).

  • Solvent Addition: Add 5.0 mL of degassed DCM. The solution will immediately transition from a pale yellow to a deep orange-red, indicating the displacement of the first COD ligand and the formation of the Rh-P bond.

  • Stirring & Maturation: Stir the mixture at room temperature for 2 hours.

  • In-Process Validation ( 31 P NMR): Withdraw a 0.1 mL aliquot, dilute in CD 2​ Cl 2​ , and acquire a 31 P NMR spectrum.

    • Validation Check: The free BIBOP ligand typically resonates around +15 to +20 ppm. The successful formation of the complex is confirmed by the disappearance of the free ligand peak and the emergence of a doublet (due to 103 Rh- 31 P spin-spin coupling, JRh-P​≈150 Hz) shifted downfield.

  • Isolation: Concentrate the solution under reduced pressure to approximately 1 mL. Slowly layer with anhydrous diethyl ether (10 mL) to induce crystallization.

  • Collection: Filter the resulting orange microcrystals, wash with cold diethyl ether (2 × 3 mL), and dry under high vacuum.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling using Pd/BI-DIME

Causality & Rationale: Synthesizing tetra-ortho-substituted biaryls is notoriously difficult due to extreme steric repulsion during reductive elimination. BI-DIME is selected here because its rigid 1,3-oxaphosphole framework forces the palladium center into a highly reactive conformation, preventing the ligand from rotating into a sterically relaxed, catalytically dead state. Pd 2​ (dba) 3​ is used as the Pd(0) source because dibenzylideneacetone (dba) is easily displaced by the electron-rich BI-DIME.

Materials:

  • Aryl bromide (1.0 equiv) and Arylboronic acid (1.5 equiv)

  • Pd 2​ (dba) 3​ (2.0 mol% Pd)

  • BI-DIME (4.8 mol% - slight excess ensures complete formation of the active L 1​ Pd(0) species)

  • K 3​ PO 4​ (2.0 equiv, finely milled)

  • Toluene / H 2​ O (10:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under a nitrogen atmosphere, combine Pd 2​ (dba) 3​ and BI-DIME in 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The dark purple color of Pd 2​ (dba) 3​ will shift to a lighter red/orange, visually confirming the formation of the active Pd(0)-BI-DIME complex.

  • Substrate Addition: Add the aryl bromide, arylboronic acid, and K 3​ PO 4​ .

    • Causality: K 3​ PO 4​ is chosen over weaker bases (like Na 2​ CO 3​ ) because the transmetalation of sterically encumbered boronic acids requires a highly nucleophilic hydroxide/phosphate network to form the reactive boronate species.

  • Solvent Introduction: Add the remaining toluene and H 2​ O. Seal the tube securely.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12–24 hours. Vigorous stirring is critical to overcome the mass transfer limitations of the biphasic system.

  • Reaction Monitoring (GC-MS/HPLC): After 12 hours, cool the reaction, sample the organic layer, and analyze.

    • Validation Check: Monitor the disappearance of the aryl bromide. If >5% remains, continue heating.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO 4​ , concentrate, and purify via silica gel flash chromatography.

References

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis | Accounts of Chemical Research Source: acs.org URL:[Link]

  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes Source: mdpi.com URL:[Link]

  • Catalysis and Synthesis Enabled by P-Chiral Dihydrobenzooxaphosphole Ligands Source: acs.org URL:[Link]

Sources

Method

Application Note: Coordination Chemistry of 1,3-Oxaphosphole Ligands with Gold and Palladium in Advanced Catalysis

Executive Summary This application note provides a comprehensive, field-proven guide to the coordination chemistry of 1,3-oxaphosphole derivatives—specifically the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif—with palladiu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven guide to the coordination chemistry of 1,3-oxaphosphole derivatives—specifically the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif—with palladium (Pd) and gold (Au). Aimed at researchers in drug development and synthetic chemistry, this document details the mechanistic rationale, structural advantages, and self-validating step-by-step protocols for utilizing these privileged P-chiral ligands in asymmetric catalysis.

Structural and Mechanistic Rationale

The 2,3-dihydrobenzo[d][1,3]oxaphosphole scaffold has emerged as a highly modular, air-stable, and conformationally rigid ligand class for transition metal catalysis[1]. Understanding the causality behind its performance is critical for rational protocol design:

  • Electronic Tuning (The Push-Pull Effect) : The incorporation of an oxygen atom adjacent to the phosphorus atom within the five-membered heterocyclic ring significantly modulates the electronic environment. The highly electronegative oxygen atom exerts an inductive electron-withdrawing effect, while simultaneously participating in π -donation. This tunes the phosphorus center into a highly specialized σ -donor and π -acceptor, stabilizing low-coordinate metal intermediates.

  • Conformational Unambiguousness : Unlike flexible biaryl phosphines (e.g., S-Phos or BINAP), the rigid oxaphosphole framework effectively blocks the formation of multiple, potentially inactive or unselective conformers upon metal coordination[2]. This rigidity maintains a well-defined chiral pocket, ensuring high enantiomeric excess (ee).

  • Operational Stability : The crystalline nature and electronic configuration of ligands like BIBOP and BIDIME render them highly resistant to oxidation. They can be stored on the benchtop for years without degradation, offering immense operational simplicity compared to traditional air-sensitive phosphines[2].

Palladium Coordination: Asymmetric Cross-Coupling

Palladium complexes of 1,3-oxaphosphole-based ligands (e.g., BIDIME, AntPhos) exhibit exceptional catalytic activity in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations[2][3].

Coordination Mode & Causality

The ligand typically coordinates to Pd(0) and Pd(II) centers in a monodentate fashion via the phosphorus atom. In specific derivatives like AntPhos, secondary interactions (e.g., π -coordination from an anthryl ring) can stabilize the low-coordinate Pd species, preventing catalyst aggregation and enabling catalysis at parts-per-million (ppm) loading levels[2]. For sterically hindered substrates, the deep chiral pocket formed by the bulky substituents (e.g., tert-butyl groups) facilitates the challenging reductive elimination step while dictating the axial chirality of the resulting biaryl product.

Protocol 1: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling using BIDIME

Objective : Synthesis of sterically hindered, axially chiral biaryls. Reagents : Aryl halide (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.5 mol%), (R)-BIDIME (1.1 mol%), K3​PO4​ (2.0 equiv), Toluene/Water.

Step-by-Step Methodology :

  • Pre-catalyst Formation : In an argon-filled glovebox, charge a Schlenk tube with Pd2​(dba)3​ and (R)-BIDIME. Add anhydrous toluene (1.0 mL/mmol) and stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete ligand exchange from the dba ligands, forcing the formation of the highly active monomeric L1​Pd(0) species before substrate introduction.

  • Substrate Addition : Add the aryl halide, arylboronic acid, and finely ground anhydrous K3​PO4​ .

    • Causality: Finely ground base maximizes the surface area for the biphasic transmetalation step, which is often the rate-limiting step in hindered couplings.

  • Solvent Addition : Add degassed water (0.1 mL/mmol) to the mixture.

    • Causality: Water accelerates the activation of the boronic acid by forming a reactive, soluble boronate complex, drastically reducing reaction times.

  • Reaction Execution : Seal the tube and heat to 60°C for 12-24 hours under vigorous stirring.

  • Workup & Validation : Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography. Validate ee via chiral HPLC.

pd_cycle L L-Pd(0) (L = BIDIME) OA Oxidative Addition Pd(II) Intermediate L->OA + Ar-X TM Transmetalation Ar-Pd(II)-Ar' OA->TM + Ar'-B(OH)2, Base RE Reductive Elimination Chiral Biaryl Product TM->RE RE->L - Product

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle utilizing the BIDIME ligand.

Gold Coordination: Asymmetric Annulation and Cycloaddition

Gold catalysis relies heavily on the Lewis acidity of Au(I) and Au(III) species to activate alkynes and allenes. 1,3-Oxaphosphole ligands have proven highly effective in tuning the reactivity of gold complexes, particularly in complex cascade annulations[4]. Furthermore, chiral Au(III) complexes utilizing these ligands have been successfully employed in the optical resolution of bulky diols via stable cyclometalated intermediates[5].

Coordination Mode & Causality

Au(I) typically adopts a linear, two-coordinate geometry ( L−Au−X ). The strong π -acceptor ability of the 1,3-oxaphosphole ligand enhances the electrophilicity of the Au(I) center, making it exceptionally reactive toward π -systems. The use of a non-coordinating counterion (e.g., NTf2−​ ) is essential to generate the "naked" cationic Au(I) species, which is the true active catalyst for alkyne activation[4].

Protocol 2: Au(I)-Catalyzed Asymmetric Annulation of Diazo-Alkynes

Objective : Divergent construction of atropisomeric biaryls via gold carbene intermediates. Reagents : Diazo-alkyne substrate (0.2 mmol), (R)-BIBOP-AuCl (5 mol%), AgNTf2​ (5 mol%), anhydrous DCM (2.0 mL).

Step-by-Step Methodology :

  • Catalyst Activation : In a flame-dried vial under nitrogen, dissolve (R)-BIBOP-AuCl and AgNTf2​ in 1.0 mL of anhydrous DCM. Stir for 15 minutes in the dark.

    • Causality: AgNTf2​ abstracts the chloride from the Au(I) precatalyst, generating the highly Lewis acidic, cationic [(R)-BIBOP-Au] + species. The reaction is kept in the dark to prevent silver degradation into metallic nanoparticles, which can cause off-target catalysis.

  • Filtration : Filter the mixture through a short pad of Celite into the reaction vessel to remove the AgCl precipitate.

    • Causality: Removing AgCl prevents unwanted background reactions and ensures a homogeneous catalytic environment.

  • Substrate Addition : Cool the reaction vessel to -20°C. Slowly add a solution of the diazo-alkyne substrate in 1.0 mL DCM over 10 minutes.

    • Causality: Slow addition at low temperature controls the rate of carbene formation and subsequent annulation, suppressing dimerization and maximizing enantioselectivity.

  • Reaction Execution : Stir at -20°C until complete consumption of the starting material (monitored by TLC, typically 4-6 hours).

  • Workup & Validation : Quench with a drop of triethylamine to deactivate the gold catalyst, concentrate under reduced pressure, and purify by flash column chromatography.

au_cycle Pre L-Au-Cl (L = BIBOP) Act [L-Au]+ Active Cationic Catalyst Pre->Act + AgNTf2 - AgCl Coord Alkyne Coordination π-Activation Act->Coord + Diazo-Alkyne Carbene Gold Carbene Intermediate Coord->Carbene - N2 Prod Annulation Product Atropisomeric Biaryl Carbene->Prod Annulation Prod->Act Catalyst Release

Caption: Au(I)-catalyzed asymmetric annulation pathway via a highly reactive gold carbene intermediate.

Quantitative Data Summary

The following table summarizes the benchmark performance metrics of 1,3-oxaphosphole ligands across various metal-catalyzed transformations, highlighting their efficiency and stereocontrol.

MetalLigandReaction TypeSubstrate ClassYield (%)ee (%)TON
Pd(0/II) BIDIMESuzuki-Miyaura CouplingSterically Hindered Aryl Halides84 - 98>95>10,000
Pd(0/II) AntPhosSuzuki-Miyaura CouplingAryl Chlorides96N/A>20,000
Pd(0/II) BIDIMEBuchwald-Hartwig AminationAryl Bromides + Anilines85 - 95>90>5,000
Au(I) BIBOPDiazo-Alkyne AnnulationDiazo-Alkynes75 - 9290 - 98>500
Au(III) CyclometalatedOptical Resolution1,16-Dihydroxytetraphenylene>90>99N/A

Sources

Application

Application Notes &amp; Protocols: Cycloaddition Reactions Involving 1,3-Oxaphosphole Derivatives

Scientific Rationale: The Dual Utility of 1,3-Oxaphospholes 1,3-Oxaphospholes and their benzoannulated analogues represent a highly versatile class of phosphorus-oxygen heterocycles. In the realm of synthetic chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Dual Utility of 1,3-Oxaphospholes

1,3-Oxaphospholes and their benzoannulated analogues represent a highly versatile class of phosphorus-oxygen heterocycles. In the realm of synthetic chemistry and drug development, they serve a dual purpose. On one hand, the parent 1,3-oxaphosphole heterocycles can act as reactive substrates—specifically as dienophiles—in classical Diels-Alder[4+2] cycloaddition reactions[1].

However, their most profound impact on modern asymmetric synthesis lies in their application as privileged P-chiral ligands[2]. Derivatives based on the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif (such as BI-DIME and WingPhos ) have revolutionized transition-metal-catalyzed cycloadditions. These ligands enable the construction of complex, sterically hindered spirocycles and polycyclic frameworks with near-perfect enantio- and diastereoselectivity, which are critical for modern pharmaceutical libraries[3].

Mechanistic Causality: Why 1,3-Oxaphosphole Ligands Excel

The exceptional performance of 1,3-oxaphosphole derivatives in asymmetric cycloadditions is not accidental; it is a direct consequence of their unique stereoelectronic profile. The rigid framework of the 2,3-dihydrobenzo[d][1,3]oxaphosphole structure restricts the conformational flexibility of the upper aryl ring[4]. This rigidity dictates the precise orientation of the phosphorus atom during metal coordination (e.g., with Palladium or Copper).

By limiting the preferred configuration of the resulting transition-metal complex, the ligand forces bulky substituents into close proximity with the metal center. This creates a deeply defined, asymmetric "chiral pocket" that strictly governs the trajectory of incoming substrates during the cycloaddition event, thereby ensuring superior stereocontrol[4].

G Rigid_Framework 2,3-Dihydrobenzo[d][1,3]oxaphosphole Rigid Framework Conformational_Lock Restricted Conformational Flexibility Rigid_Framework->Conformational_Lock Chiral_Pocket Deep & Defined Chiral Pocket around Metal Center Conformational_Lock->Chiral_Pocket Stereocontrol Superior Enantio- & Diastereoselectivity Chiral_Pocket->Stereocontrol

Figure 1: Structural Causality of 1,3-Oxaphosphole Ligands in Stereocontrol.

Application Data & Performance Metrics

The following table summarizes the quantitative performance of leading 1,3-oxaphosphole derivatives in highly complex Palladium-catalyzed cycloaddition workflows.

Ligand DerivativeReaction TypeSubstrate PairingMax Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
WingPhos Enantioselective Cycloaddition1,3-Enynes + Cyclic Nucleophiles96%98%N/A (Spirocyclic)
BI-DIME Decarboxylative [4+2] Cycloaddition4-Vinyl benzoxazinanones + Carboxylic acids98%97%>99:1
MeO-BIBOP [3+2] CycloadditionVinyl aziridines + N-sulfonyl imines96%95%>20:1

Experimental Protocols (Self-Validating Systems)

As a best practice, while many 1,3-oxaphosphole derivatives with bulky tert-butyl groups are air-stable solids, maintaining them in an oxygen-free atmosphere ensures maximum catalytic turnover and prevents slow oxidation of the phosphorus center[1].

Protocol A: Pd/WingPhos-Catalyzed Enantioselective Cycloaddition of 1,3-Enynes

This protocol details the synthesis of spirocyclic compounds using WingPhos to suppress bis-allenyl by-products[3].

Step 1: Catalyst Activation

  • In an argon-filled glovebox, charge a flame-dried Schlenk tube with Pd2(dba)3 (2.5 mol%) and WingPhos (5.5 mol%).

  • Add anhydrous toluene (2.0 mL) and stir at room temperature for 30 minutes.

  • In-Process Validation: The solution will transition from a dark purple/brown suspension to a homogeneous deep red/orange solution, confirming the successful formation of the active Pd(0)-WingPhos complex.

Step 2: Substrate Addition

  • To the active catalyst solution, add the cyclic nucleophile (1.0 mmol) and the 1,3-enyne (1.2 mmol).

  • Introduce an organic base (e.g., DIPEA, 1.5 mmol) to facilitate the Pd-hydride insertion pathway.

Step 3: Cycloaddition & Monitoring

  • Seal the tube and stir the reaction mixture at 50°C for 12–24 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active 1,3-enyne spot and the emergence of a lower Rf spot indicates successful conversion.

Step 4: Isolation and Verification

  • Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Validation: Analyze the purified product via Chiral HPLC to confirm the enantiomeric excess (target >95% ee).

Protocol B: Pd/BI-DIME-Catalyzed Decarboxylative[4+2] Cycloaddition

This methodology constructs 3,4-dihydroquinolin-2-ones bearing two contiguous stereogenic centers[5].

Step 1: Reagent Assembly

  • Under a nitrogen atmosphere, combine Pd2(dba)3 (5 mol%), BI-DIME (10 mol%), and Cs2CO3 (1.5 equiv) in a reaction vial.

  • Add mesitylene (0.1 M relative to the substrate) as the solvent.

Step 2: Decarboxylative Cycloaddition

  • Add the carboxylic acid (1.5 mmol) and the 4-vinyl benzoxazinanone (1.0 mmol) to the mixture.

  • Stir the reaction at 80°C.

  • In-Process Validation: Observe the controlled evolution of CO2 gas (bubbling). The cessation of gas evolution serves as a visual kinetic indicator that the decarboxylation step yielding the zwitterionic π-allyl-Pd intermediate is complete.

Step 3: Workup & Diastereomeric Check

  • Cool the mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous NH4Cl.

  • Extract the aqueous layer, dry the combined organic layers over Na2SO4, and concentrate.

  • In-Process Validation: Obtain a crude 1H NMR spectrum before chromatography. Check the integration of the distinct C3/C4 methine doublets to validate the diastereomeric ratio (dr >99:1 expected) prior to purification.

G Pd_Pre Pd2(dba)3 + BI-DIME Active_Pd Active Pd(0)-BI-DIME Complex Pd_Pre->Active_Pd Ox_Add Oxidative Addition (4-vinyl benzoxazinanone) Active_Pd->Ox_Add Decarb Decarboxylation (-CO2) Ox_Add->Decarb Pi_Allyl Zwitterionic π-Allyl-Pd Intermediate Decarb->Pi_Allyl Nu_Attack Nucleophilic Attack (Mixed Anhydride/Enolate) Pi_Allyl->Nu_Attack Cyclization Intramolecular Asymmetric Allylic Alkylation Nu_Attack->Cyclization Product 3,4-Dihydroquinolin-2-one (High dr & ee) Cyclization->Product Product->Active_Pd Catalyst Regeneration

Figure 2: Catalytic Cycle of Pd/BI-DIME Decarboxylative [4+2] Cycloaddition.

References

  • Product Class 14: 1,3-Oxaphospholes and Benzoannul
  • Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes N
  • Catalysis and Synthesis Enabled by P-Chiral Dihydrobenzooxaphosphole Ligands American Chemical Society (ACS)
  • Chiral ligands designed in China Oxford Academic
  • Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition Organic Chemistry Portal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 1,3-Oxaphosphole Ligands

Welcome to the technical support center for 1,3-oxaphosphole ligands. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,3-oxaphosphole ligands. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of these valuable compounds. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you ensure the integrity of your ligands and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 1,3-oxaphosphole ligands.

Q1: Are all 1,3-oxaphosphole ligands air-sensitive?

A1: Not all of them are, and their stability varies significantly. While many traditional phosphine ligands are highly susceptible to oxidation, many modern 1,3-oxaphosphole derivatives, particularly P-chiral ligands based on the 2,3-dihydrobenzo[d][1][2]oxaphosphole motif, have been specifically designed for enhanced air stability.[2][3] Some can be handled as solids in the air for short periods without significant degradation and can be stored on the benchtop for years.[2] However, other analogues, like 2-methyl-1,3-benzoxaphosphole, are reported to be highly air-sensitive.[4] It is crucial to consult the manufacturer's data sheet for your specific ligand. Regardless of stated stability, it is always best practice to handle these ligands under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), especially when in solution or during reaction setup.[1]

Q2: What is the primary degradation pathway for these ligands in the air?

A2: The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[1][5] The lone pair of electrons on the phosphorus atom, which is essential for coordinating to the metal center in catalysis, is also what makes it reactive toward atmospheric oxygen.[1] This oxidation is often irreversible and renders the ligand incapable of participating in the catalytic cycle, leading to catalyst deactivation.[5][6]

Q3: What are the immediate signs of ligand degradation?

A3: Visual inspection is the first step. While not always apparent, some ligands may change color upon degradation. The most definitive signs, however, appear during your reaction. These include:

  • Low or no product yield: This is the most direct indicator of a poorly performing catalytic system.[1]

  • Reaction stalling: The reaction begins but does not proceed to completion.[1]

  • Formation of palladium black: For palladium-catalyzed reactions, a black precipitate indicates that the active Pd(0) species has aggregated and is no longer active, which can be caused by ligand degradation.[1][7]

  • Inconsistent results: Poor reproducibility between experiments can often be traced to inconsistent handling of air-sensitive reagents.[1]

Q4: What is the difference between using a glovebox and a Schlenk line?

A4: Both are used to create an inert atmosphere, but they offer different levels of control and are suited for different tasks.

  • Glovebox: A sealed enclosure filled with a purified inert gas (argon or nitrogen) with very low oxygen and moisture levels (typically <1 ppm). It is ideal for weighing and manipulating solids and for long-term storage of highly sensitive compounds.[8][9]

  • Schlenk line: A glass manifold that allows for the manipulation of reagents in glassware under a vacuum or a flow of inert gas. It is excellent for running reactions and handling solutions but requires more technical skill for manipulating solids compared to a glovebox.[8]

Troubleshooting Guide: From Observation to Solution

This section is structured around specific problems you may encounter during your experiments. For each issue, we diagnose the probable cause, provide a solution, and outline a detailed protocol.

Issue 1: My reaction yield is low or the reaction has stalled.

This is the most common symptom of ligand degradation. Before altering other reaction parameters, you must validate the integrity of your ligand.

Probable Cause: The 1,3-oxaphosphole ligand has likely oxidized to its corresponding phosphine oxide, deactivating the catalyst. This can happen due to improper storage, handling, or inadequate degassing of reaction solvents.[5][7]

Solution: Verify the purity of your ligand stock using ³¹P NMR spectroscopy and ensure rigorous inert atmosphere techniques are used for all subsequent experiments.

Workflow for Troubleshooting Low Reaction Yield

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe Low or No Product Yield check_ligand Is Ligand Integrity Suspected? observe->check_ligand Start Troubleshooting nmr Analyze Ligand Stock by ³¹P NMR check_ligand->nmr Yes protocol Implement Strict Inert Technique Protocol check_ligand->protocol No, but review best practices oxide Phosphine Oxide Peak Detected? nmr->oxide purify Purify Ligand or Use New Batch oxide->purify Yes oxide->protocol No, but degradation may occur in situ purify->protocol rerun Re-run Reaction protocol->rerun

Caption: Troubleshooting workflow for low-yield reactions.

Protocol 1: Assessing Ligand Purity via ³¹P NMR Spectroscopy

This protocol allows for the direct, quantitative assessment of your ligand's integrity.

Materials:

  • 1,3-oxaphosphole ligand sample (~5-10 mg)

  • Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube with a cap (e.g., J. Young valve tube for highly sensitive samples)

  • Inert atmosphere workspace (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox, accurately weigh 5-10 mg of the 1,3-oxaphosphole ligand into a small vial.

  • Dissolution: Add ~0.6 mL of the anhydrous, degassed deuterated solvent to the vial and gently swirl to dissolve the ligand completely.

  • Transfer: Transfer the solution to the NMR tube.

  • Sealing: Securely cap the NMR tube. If using a J. Young tube, close the valve. If using a standard cap, you can add a strip of Parafilm for extra security, but the sample should be analyzed promptly.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The pure trivalent phosphine ligand will have a characteristic chemical shift. The corresponding pentavalent phosphine oxide will appear as a separate peak, typically shifted downfield. The presence and integration of this oxide peak quantify the level of degradation.[10]

Issue 2: My ligand solution has changed color / a precipitate has formed.

Probable Cause: This can be a sign of degradation, but it may also indicate other issues. A color change could be due to the formation of coordinated metal complexes with trace impurities or slow decomposition. Precipitation could be the degraded phosphine oxide, which may have lower solubility.

Solution: Do not use the solution. Attempt to identify the precipitate. If the ligand is precious, you may be able to purify the remaining solution, but it is often more reliable to start with a fresh, solid sample.

Diagram: Primary Degradation Pathway

cluster_main Oxidative Degradation Ligand 1,3-Oxaphosphole Ligand (P-III, Active) Oxide Phosphine Oxide (P-V, Inactive) Ligand->Oxide Oxidation Oxygen Atmospheric O₂ Oxygen->Ligand Moisture Moisture (H₂O) Moisture->Ligand Can facilitate oxidation

Caption: The oxidation of active P(III) ligand to inactive P(V) oxide.

Issue 3: My results are inconsistent between batches.

Probable Cause: Inconsistent handling is the most frequent cause of poor reproducibility with air-sensitive compounds.[1] This includes variations in solvent degassing efficiency, small leaks in your reaction setup, or different exposure times to air when weighing the ligand.[7]

Solution: Standardize all procedures for handling air-sensitive reagents. Create and follow a strict internal standard operating procedure (SOP).

Protocol 2: Standardized Reaction Setup Using Schlenk Technique

This protocol provides a robust method for setting up an oxygen-free reaction.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser)

  • Schlenk line with dual vacuum/inert gas manifold

  • Septa, needles, and cannulas

  • Anhydrous, degassed solvents and reagents

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool under a stream of inert gas or in a desiccator.[11]

  • Assembly: Quickly assemble the glassware while still warm and seal all joints. Connect the main flask to the Schlenk line via a flexible hose.

  • Establish Inert Atmosphere: Perform at least three "evacuate-backfill" cycles.

    • Carefully open the flask to the vacuum line to remove the air.

    • Close the connection to the vacuum and slowly open the connection to the inert gas line to backfill the flask.

    • Repeat this process two more times. A slight positive pressure of inert gas should be maintained, as indicated by a bubbler.[11]

  • Adding Solids: Add solid reagents (like your 1,3-oxaphosphole ligand) under a positive flow of inert gas. To do this, briefly remove a septum-sealed cap while increasing the inert gas flow to prevent air from entering the flask. This is a critical step that requires practice. Alternatively, use a solid addition tube.

  • Adding Solvents/Liquids: Use gas-tight syringes or a cannula to transfer degassed solvents and liquid reagents into the sealed flask through a septum.

  • Initiate Reaction: Once all components are added, begin stirring and heating as required by your specific reaction. Maintain a positive inert gas pressure throughout the entire reaction duration.

Data Summary & Best Practices

Adherence to proper storage and handling protocols is paramount for success.

Table 1: Storage and Handling Recommendations
ParameterRecommendationRationale
Storage (Solid) Store in a tightly sealed container inside a glovebox or a desiccator under an inert atmosphere.[1][8]Minimizes exposure to atmospheric oxygen and moisture during long-term storage.
Storage (Solution) Prepare solutions using degassed solvents and store under inert gas in a sealed flask, preferably in a freezer.[1]Solutions have a much higher surface area and are more susceptible to degradation from dissolved oxygen.
Weighing Perform in a glovebox for highest accuracy and safety. If not available, weigh quickly in the air and immediately add to the reaction vessel under a positive flow of inert gas.Minimizes the solid ligand's exposure time to the atmosphere.
Solvents Must be anhydrous and thoroughly degassed before use.Dissolved oxygen is a primary source of ligand oxidation.[7] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.[1]
Inert Gas High-purity Argon or Nitrogen.Argon is denser than air and can be better at displacing it, but Nitrogen is more economical and suitable for most applications.[8]

References

  • Zhang, Z., & Zhang, W. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1][2]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, 52(4), 1105-1118. Retrieved from [Link]

  • Air-stable Pd(0) catalyst bearing dual phosphine ligands: a detailed evaluation of air stability and catalytic property in cross-coupling reactions. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Scott, N. M., & Clarke, M. L. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6551-6562. Retrieved from [Link]

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][1][2]oxaphosphole Motif for Asymmetric Catalysis. (2019). PubMed. Retrieved from [Link]

  • Heydt, H. (2002). Product Class 14: 1,3-Oxaphospholes and Benzoannulated Analogues. Science of Synthesis, 11, 495-507. Retrieved from [Link]

  • What are the storage conditions for phosphines for Staudinger ligation? (2020). ResearchGate. Retrieved from [Link]

  • Practical synthesis of 1,3-benzoazaphosphole analogues. (2023). PMC. Retrieved from [Link]

  • New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors. (2021). mediaTUM. Retrieved from [Link]

  • Synthesis of 1,3‐oxaphosphole‐3‐oxides 4 k–o starting from different unsaturated phosphonites 1 c‐e and the aldehydes 3 a,b,k. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3‐oxaphosphole‐3‐oxides 4 a–j with... (n.d.). ResearchGate. Retrieved from [Link]

  • Practical synthesis of 1,3-benzoazaphosphole analogues. (2023). Frontiers. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). ResearchGate. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][1][2]oxaphosphole Motif for Asymmetric Catalysis. (2019). PubMed. Retrieved from [Link]

  • Practical synthesis of 1,3-benzoazaphosphole analogues. (2023). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed C(sp2 and sp3)–H Activation/C–O Bond Formation: Synthesis of Benzoxaphosphole 1- and 2-Oxides. (2013). ACS Publications. Retrieved from [Link]

  • Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions. (2011). ResearchGate. Retrieved from [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). MDPI. Retrieved from [Link]

  • Degradation of phosphonates in Co(II)/peroxymonosulfate process: Performance and mechanism. (2021). PubMed. Retrieved from [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (n.d.). PMC. Retrieved from [Link]

  • Glen-Pak™ Product Update: New Protocols for Desalting and Purification. (n.d.). Glen Research. Retrieved from [Link]

  • The Analysis of Degradation Products Extracted From Selected 19th Century Papers. (n.d.). Cool Conservation. Retrieved from [Link]

  • Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. (n.d.). PMC. Retrieved from [Link]

  • phosphoramidite (feringa) ligands. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. (2000). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. (n.d.). PMC. Retrieved from [Link]

  • Product chemistry - Relevant impurities of technical active substances. (n.d.). BVL. Retrieved from [Link]

  • A first-principles investigation of substrate oxidation effects on the catalytic activity of a Co single-atom supported on C2N for the oxygen evolution reaction. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. Retrieved from [Link]

  • Effect of operation conditions on Catalytic Oxidation of Phenol in Aqueous Solution. (n.d.). Article. Retrieved from [Link]

  • Recent advancements and challenges of palladium II -catalyzed oxidation reactions with molecular oxygen as the sole oxidant. (n.d.). PMC. Retrieved from [Link]

  • Purification of Organometallic Ligands with the CombiFlash EZ Prep. (n.d.). Teledyne Labs. Retrieved from [Link]

  • Characteristics of Air Toxics from Multiple Sources in the Kaohsiung Coastal Industrial Complex and Port Area. (2024). MDPI. Retrieved from [Link]

  • Degradation mechanisms of bisphenol A in oxalic acid/Fe(III)/sodium percarbonate system: The key roles of iron oxalate complexes. (2026). ResearchGate. Retrieved from [Link]

  • ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR 1,3-BUTADIENE. (n.d.). EPA. Retrieved from [Link]

  • The association of air quality and complex atmospheric oxidation chemistry in the dispersion and deposition of SARS-CoV-2-laden aerosols. (n.d.). Environmental Science - RSC Publishing. Retrieved from [Link]

Sources

Optimization

Advanced Technical Support Center: Thermal Stability of 1,3-Oxaphosphole Metal Complexes

Welcome to the Technical Support Center for organometallic catalyst development. 1,3-oxaphospholes and their metal complexes are powerful tools in asymmetric catalysis, particularly for high-value drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic catalyst development. 1,3-oxaphospholes and their metal complexes are powerful tools in asymmetric catalysis, particularly for high-value drug development. However, their thermal and oxidative stability can be a significant bottleneck during high-temperature transformations.

This guide is engineered for researchers and application scientists to diagnose, troubleshoot, and resolve thermal degradation issues using field-proven mechanistic insights and self-validating protocols.

Diagnostic Workflow

Before diving into specific mechanistic failures, use the diagnostic logic tree below to isolate the root cause of your complex's thermal instability.

ThermalStabilityWorkflow Start Thermal Degradation of Metal Complex Q1 Does ligand oxidation occur prior to metal coordination? Start->Q1 Sol1 Increase steric bulk (e.g., tert-butyl at 2-position) to shield P(III) lone pair Q1->Sol1 Yes Q2 Is the complex dissociating at T > 100°C? Q1->Q2 No End Thermally Stable Catalytic System Sol1->End Sol2 Switch to bidentate ligands (e.g., BIBOP) to leverage the chelate effect Q2->Sol2 Yes Q3 Is catalytic enantioselectivity dropping at high temps? Q2->Q3 No Sol2->End Sol3 Use rigid 2,3-dihydrobenzo[d] [1,3]oxaphosphole core to prevent P-inversion Q3->Sol3 Yes Q3->End No Sol3->End

Diagnostic workflow for resolving thermal instability in 1,3-oxaphosphole metal complexes.

Core Q&A: Mechanistic Troubleshooting

Q1: My 1,3-benzoxaphosphole ligand oxidizes rapidly during storage or heating before I can even form the metal complex. How can I stabilize the free ligand? Causality & Solution: The susceptibility of 1,3-oxaphospholes to oxidation is fundamentally tied to the exposure of the phosphorus(III) lone pair. Unsubstituted or lightly substituted variants, such as 2-methyl-1,3-benzoxaphosphole, are highly air-sensitive and prone to rapid thermal degradation[1]. To kinetically stabilize the ligand, you must introduce significant steric bulk adjacent to the phosphorus center. Incorporating bulky tert-butyl or aryl groups at the 2- or 3-position effectively shields the phosphorus atom from atmospheric oxygen and moisture. For instance, ligands based on the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif bearing tert-butyl groups can be stored in air at room temperature for years without detectable oxidation side products[2].

Q2: During high-temperature cross-coupling reactions (>100 °C), my palladium-oxaphosphole complex loses activity and deposits palladium black. What is the mechanistic failure? Causality & Solution: Catalyst deactivation at elevated temperatures often results from ligand dissociation. When the thermal energy of the system exceeds the metal-ligand bond dissociation energy, the ligand detaches, leaving the metal center under-coordinated and prone to aggregation (forming Pd black). Monodentate oxaphospholes with high conformational flexibility are particularly susceptible to this. To resolve this, transition to a structurally rigid biaryl monophosphorus ligand utilizing the 2,3-dihydrobenzo[d][1,3]oxaphosphole framework[3]. The conformational rigidity of this fused ring system forces the biaryl moiety into close proximity with the palladium center, creating a sterically locked environment that strongly disfavors ligand dissociation. Furthermore, the electron-rich nature of these modified ligands enhances σ-donation to the metal, strengthening the Pd-P bond during the critical transmetalation step[3].

Q3: I am using a P-chiral oxaphosphole for rhodium-catalyzed asymmetric hydrogenation, but the enantiomeric excess (ee) drops significantly when the reaction is heated above 80 °C. Is the catalyst racemizing? Causality & Solution: Yes, the drop in stereoselectivity is likely due to pyramidal inversion at the phosphorus center, a process that accelerates exponentially with heat. Acyclic or highly flexible phosphines have relatively low activation barriers for this inversion. By employing a rigid bisdihydrobenzooxaphosphole (BIBOP) architecture, the phosphorus atom is locked within a constrained 5-membered heterocyclic ring fused to a benzene backbone[4]. This geometric constraint dramatically raises the activation energy required to reach the planar transition state of P-inversion. As a result, these specific P-chiral complexes are highly resistant to racemization, maintaining their stereochemical integrity at temperatures up to 150 °C[2].

Quantitative Benchmarks: Stability Profiles

Use the following table to benchmark your current ligand choice against field-proven standards.

Ligand ScaffoldKey SubstituentMax Thermal StabilityAir Stability (Solid State)Catalytic Application
Unsubstituted 1,3-oxaphospholeNone< 50 °CHighly SensitiveLimited / N/A
2-Methyl-1,3-benzoxaphospholeMethyl< 80 °CHighly Air Sensitive[1]Low-temp catalysis
Monophosphorus (MeO-POP)tert-Butyl / Aryl~ 120 °CStable for Months[2]Asymmetric Hydrogenation
Bisphosphorus (BIBOP)tert-Butyl> 150 °C[2]Stable for Years[4]High-temp Asymmetric Synthesis

Self-Validating Experimental Protocol

Synthesis and Thermal Validation of Rh-BIBOP Complexes Purpose: To generate a thermally stable, self-validating Rh(I) catalytic system resistant to high-temperature degradation and racemization.

Step 1: Ligand Preparation & Steric Shielding Isolate the P-chiral bisdihydrobenzooxaphosphole (BIBOP) ligand. Thanks to the tert-butyl groups flanking the phosphorus centers, this ligand is highly air-stable and can be weighed on the benchtop without immediate oxidation[2].

Step 2: Metal Complexation In an inert atmosphere (glovebox or Schlenk line), dissolve 1.05 equivalents of the BIBOP ligand and 1.0 equivalent of[Rh(nbd)2]BF4 in anhydrous dichloromethane. Causality Note: Using a slight excess of ligand ensures complete consumption of the metal precursor, preventing uncoordinated metal from nucleating into nanoparticles during subsequent heating steps.

Step 3: Chelation and Precipitation Stir the mixture at room temperature for 2 hours. The rigid bisphosphorus architecture will spontaneously chelate the Rh(I) center, displacing the labile norbornadiene (nbd) ligands. Precipitate the complex by slowly adding cold, anhydrous diethyl ether. Filter and dry the resulting solid under vacuum.

Step 4: Thermal Stress Test & NMR Validation Dissolve the isolated complex in deuterated toluene (toluene-d8) in a sealed J. Young NMR tube. Heat the sample to 150 °C for 4 hours. Self-Validation: Analyze the sample via 31P{1H} NMR. A thermally stable complex will display a sharp doublet (due to Rh-P coupling) with no free phosphine oxide peaks (typically appearing downfield, ~ +30 to +50 ppm) or free ligand peaks. This confirms structural integrity and lack of dissociation at elevated temperatures[4].

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 1,3-Oxaphosphole Cross-Coupling Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals utilizing 2,3-dihydrobenzo[d][1,3]oxaphosphole-based l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals utilizing 2,3-dihydrobenzo[d][1,3]oxaphosphole-based ligands (e.g., BI-DIME, AntPhos, CS-Phos). While transition-metal-catalyzed cross-coupling is a cornerstone of modern synthesis, sterically hindered substrates often fall prey to competitive side reactions. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you achieve high-fidelity couplings.

Part 1: Mechanistic Grounding (The "Why" Behind the Ligand)

To troubleshoot a failing reaction, you must understand the structural causality of your catalyst. Traditional Buchwald-type ligands (like SPhos or XPhos) often fail with highly hindered substrates (e.g., tetra-ortho-substituted biaryls) because they cannot force the bulky fragments together fast enough, leaving the palladium intermediate vulnerable.

The 1,3-oxaphosphole framework solves this through two critical features:

  • Electron-Rich Phosphorus Core: Accelerates the initial oxidative addition of difficult aryl halides.

  • Conformational Rigidity: The oxaphosphole ring restricts the rotation of the ligand, projecting its steric bulk directly toward the metal center. This extreme steric pressure drastically accelerates reductive elimination, outcompeting slow side reactions like β-hydride elimination and proto-dehalogenation ACS Organic Process Research & Development[1].

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling of a di-ortho-substituted aryl halide with isopropylboronic acid, but I am observing significant amounts of the n-propyl isomerized product. How can I minimize this? Causality & Insight: Isomerization occurs because the rate of β-hydride elimination from the Pd(II)-alkyl intermediate is faster than the rate of reductive elimination. Traditional ligands fail to provide the necessary steric pressure to force the bulky aryl and isopropyl groups together. Solution: Switch to a 1,3-oxaphosphole ligand such as BI-DIME or AntPhos. The conformational unambiguousness of the oxaphosphole ring dramatically accelerates reductive elimination, effectively inhibiting the isomerization pathway and yielding the desired isopropyl cross-coupled product Accounts of Chemical Research[2].

Q2: My reaction with highly sterically hindered substrates is stalling, and I mostly recover proto-dehalogenated (reduced) starting material. What is causing this? Causality & Insight: Proto-dehalogenation (hydrodehalogenation) occurs when transmetalation is sterically hindered and slow. The long-lived Pd(II)-aryl species abstracts a hydride from the solvent (e.g., alcohols) or amine bases. Solution: Use an oxaphosphole ligand with a strong, soluble inorganic base like K3PO4 in a non-hydride-donating solvent system (e.g., Toluene/Water). The rigid architecture accelerates transmetalation, minimizing the lifetime of the vulnerable Pd(II)-aryl intermediate.

Q3: I want to run these hindered couplings in aqueous media for green chemistry purposes, but my current ligands are yielding <20% product. What is the alternative? Causality & Insight: Standard ligands often fail in water with hindered substrates due to poor solubility and the inability to stabilize the active Pd species during slow transmetalation in biphasic mixtures. Solution: Switch to a water-soluble benzooxaphosphole ligand such as CS-Phos. Studies demonstrate that even with a low catalyst load of 0.1 mol % Pd(OAc)2, CS-Phos facilitates excellent yields in aqueous media by maintaining the active Pd species in the correct conformation ACS Organic Letters[3].

Q4: I am getting high levels of homocoupling of my arylboronic acid. How can I suppress this? Causality & Insight: Homocoupling is an oxidative side reaction exacerbated by the presence of trace oxygen or when transmetalation outpaces the primary catalytic cycle. Solution: Ensure strict anaerobic conditions (degas solvents via freeze-pump-thaw). The high efficiency of 1,3-oxaphosphole ligands allows for significantly lower catalyst loadings, which inherently reduces the background rate of Pd-mediated homocoupling.

Part 3: Quantitative Data Comparison

The following table summarizes the performance of various ligand classes when applied to a benchmark sterically hindered Suzuki-Miyaura coupling (e.g., di-ortho-aryl halide + isopropylboronic acid).

Ligand SystemCross-Coupling Yield (%)Isomerization Side Product (%)Proto-dehalogenation (%)
PPh3 (Standard)< 5%> 40%> 30%
SPhos (Dialkylbiaryl)15 - 20%~ 25%~ 20%
BI-DIME (1,3-Oxaphosphole)> 90%< 2%< 5%
AntPhos (1,3-Oxaphosphole)> 95%< 1%< 2%

Part 4: Pathway Visualization

The diagram below illustrates the catalytic cycle and highlights exactly where the 1,3-oxaphosphole ligand intervenes to block competitive side reactions.

G Pd0 Pd(0) + 1,3-Oxaphosphole (Active Catalyst) OxAdd Pd(II) Oxidative Addition Complex [Pd(Ar)(X)L] Pd0->OxAdd + Aryl Halide (Fast due to e- rich P) TransMet Pd(II) Transmetalation Complex [Pd(Ar)(R)L] OxAdd->TransMet + Boronic Acid (Base mediated) Side1 Proto-dehalogenation (Reduction Side Reaction) OxAdd->Side1 Hydride Source (Slow) RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Fast Reductive Elimination Side2 β-Hydride Elimination (Isomerization Side Reaction) TransMet->Side2 Alkyl Boronic Acid (Slow) RedElim->Pd0 Catalyst Regeneration Block1 Inhibited by rapid transmetalation forced by ligand rigidity Side1->Block1 Block2 Inhibited by steric bulk accelerating reductive elimination Side2->Block2

Catalytic cycle demonstrating how 1,3-oxaphosphole ligands inhibit competitive side reactions.

Part 5: Experimental Protocols

Protocol: Self-Validating Sterically Hindered Suzuki-Miyaura Coupling using BI-DIME

Objective: Coupling of di-ortho-substituted aryl halides with isopropylboronic acid while suppressing isomerization and reduction. Self-Validating Principle: By monitoring the reaction via LC-MS at the 1-hour mark, the user can quantify the ratio of product [M+H] vs. reduced starting material[M-X+H]. A successful oxaphosphole-mediated reaction will show a side-reaction ratio of <5% at t=1h, validating the ligand's steric acceleration in real-time.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (1.0 mol %) and BI-DIME ligand (2.0 mol %). Causality: Pre-mixing the Pd source with the highly tunable 1,3-oxaphosphole ligand ensures the formation of the active monomeric L1Pd(0) species before introducing bulky substrates, preventing palladium black precipitation.

  • Substrate Addition: Add the sterically hindered aryl halide (1.0 equiv), isopropylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv). Causality: K3PO4 is chosen over weaker bases (like Na2CO3) to accelerate the transmetalation step, further minimizing the lifetime of the Pd(II) intermediate vulnerable to proto-dehalogenation.

  • Solvent Introduction: Add rigorously degassed Toluene/H2O (10:1 v/v). Causality: The biphasic system dissolves the inorganic base while keeping the organic substrates in high concentration. Degassing is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Self-Validation & Monitoring: At t = 1h, pull a 10 µL aliquot under a positive pressure of argon, dilute in MeCN, and analyze via LC-MS. Validation Check: You must observe the desired cross-coupled mass without significant [M-X+H] (reduced) or [M+X] (homocoupled) peaks. If proto-dehalogenation is >10%, halt the reaction and verify your solvent degassing and base dryness protocols.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, filter, and purify via flash chromatography.

Part 6: References

  • Catalysis and Synthesis Enabled by P-Chiral Dihydrobenzooxaphosphole Ligands. Organic Process Research & Development, ACS Publications.1

  • P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research, ACS Publications.2

  • Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

1,3-Oxaphosphole vs. Phosphole Ligands in Homogeneous Catalysis: A Comparative Guide

The evolution of phosphorus(III) ligands has been the primary driver of innovation in transition-metal homogeneous catalysis over the last half-century. While traditional phosphines have broad utility, specialized transf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of phosphorus(III) ligands has been the primary driver of innovation in transition-metal homogeneous catalysis over the last half-century. While traditional phosphines have broad utility, specialized transformations—such as the coupling of extremely hindered biaryls or the electrophilic activation of alkynes—demand highly tuned electronic and steric profiles.

This guide provides an objective, data-driven comparison between two distinct classes of 5-membered P-heterocycles: Phospholes and 1,3-Oxaphospholes . By analyzing their structural causality, this guide empowers researchers and drug development professionals to select the optimal ligand architecture for complex catalytic workflows.

Structural and Electronic Foundations

While both ligand classes share a 5-membered heterocyclic core, their modern structural iterations dictate entirely different catalytic applications.

1,3-Oxaphospholes: Conformational Rigidity and P-Chirality

Modern 1,3-oxaphosphole ligands are defined by the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif, pioneered by Boehringer-Ingelheim and the Tang group[1].

  • Causality of Performance: Traditional dialkylbiaryl phosphines (e.g., SPhos, XPhos) can rotate around the C–P bond, occasionally forming catalytically inferior or inactive conformers. In contrast, the oxygen atom and benzo-fusion in 1,3-oxaphospholes lock the ring geometry. This extreme conformational unambiguousness forces the phosphorus lone pair into a single, optimal orientation for metal coordination[1]. Furthermore, this rigid backbone is highly amenable to the introduction of stable P-chirality, making them exceptional candidates for asymmetric catalysis[1].

Phospholes: Tunable π -Acidity and Electrophilic Activation

Phospholes are characterized by a diene system incorporated within the P-heterocycle, which interacts with the phosphorus lone pair [2].

  • Causality of Performance: While neutral phospholes are moderate σ -donors, recent breakthroughs have focused on modifying the α -position with cationic groups (e.g., imidazolium or cyclopropenium) [3]. This modification drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the ligand. As a result, α -cationic phospholes become extreme π -acceptors, stripping electron density from the coordinated metal and rendering it highly electrophilic—a critical requirement for gold(I)-catalyzed alkyne activations[3][4].

Ligand Selection Workflow

LigandSelection Start Determine Catalytic Transformation CrossCoupling Sterically Hindered Cross-Coupling Start->CrossCoupling Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Electrophilic Electrophilic Activation (e.g., Cycloisomerization) Start->Electrophilic BIDIME 1,3-Oxaphosphole (e.g., BI-DIME) Rigid biaryl framework prevents inactive conformers CrossCoupling->BIDIME Pd-Catalyzed BIBOP P-Chiral 1,3-Oxaphosphole (e.g., MeO-BIBOP) High TON & Enantioselectivity Hydrogenation->BIBOP Rh/Ir-Catalyzed Cationic α-Cationic Phosphole Strong π-acceptor lowers LUMO, increases metal electrophilicity Electrophilic->Cationic Au-Catalyzed

Ligand selection workflow based on catalytic transformation requirements.

Performance Comparison & Quantitative Data

The distinct electronic and steric profiles of these ligands dictate their performance in benchmark catalytic reactions. 1,3-Oxaphospholes dominate in palladium-catalyzed cross-couplings and rhodium-catalyzed hydrogenations, while phospholes are the premier choice for gold-catalyzed electrophilic activations.

Ligand ClassSpecific LigandMetalTarget ReactionKey SubstratePerformance Metric
1,3-Oxaphosphole BI-DIMEPdSuzuki-MiyauraTetra-ortho-substituted biaryls>90% Yield , 0.002–2 mol% Pd loading
1,3-Oxaphosphole MeO-BIBOPRhAsymmetric Hydrogenation N -acetyl enamides200,000 TON , >99% ee (Kg scale)
Phosphole α -Cationic PhospholeAu(I)Enyne Cycloisomerization1,6-enynesAccelerated rate , high regioselectivity
Phosphole PhosphaheliceneAu(I)Asymmetric Cycloisomerization N -tethered 1,6-enynesHigh ee% , unique helical chiral pocket

Data supported by benchmark studies on [5], [6], and [7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each procedural choice.

Protocol A: Pd-Catalyzed Sterically Hindered Suzuki-Miyaura Coupling (Using BI-DIME)

This protocol enables the coupling of highly hindered substrates, such as 2,4,6-triisopropylboronic acid with ortho-substituted aryl bromides[5].

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (1.0 mol%) and BI-DIME (2.4 mol%) in anhydrous toluene.

    • Causality: Maintaining a slight excess of ligand relative to palladium prevents the agglomeration of inactive palladium black. The rigid backbone of BI-DIME ensures rapid, exclusive formation of the highly active mono-ligated Pd(0) species.

  • Substrate Addition: Add the sterically hindered aryl halide (1.0 equiv) and the boronic acid (1.5 equiv).

    • Causality: The 0.5 equiv excess of boronic acid compensates for competitive protodeboronation that naturally occurs at elevated reaction temperatures.

  • Base Integration: Add anhydrous K3​PO4​ (3.0 equiv).

    • Causality: K3​PO4​ acts as a strong, non-nucleophilic base. It facilitates the crucial transmetalation step by forming a reactive boronate complex without coordinating to and poisoning the palladium center.

  • Execution & Validation: Seal the vessel, remove from the glovebox, and heat at 100 °C for 12–24 hours. Monitor via GC/MS. Complete consumption of the aryl halide with <5% homocoupling byproduct self-validates the protocol, proving that BI-DIME's rigidity successfully accelerated the reductive elimination step over parasitic side reactions.

Protocol B: Au(I)-Catalyzed Enyne Cycloisomerization (Using α -Cationic Phosphole)

This protocol leverages the extreme π -acidity of α -cationic phospholes to drive the electrophilic activation of alkynes[3][4].

  • Catalyst Generation: In a Schlenk flask under argon, dissolve the [Au( α -cationic phosphole)Cl] precatalyst (5.0 mol%) in anhydrous CH2​Cl2​ . Add AgSbF6​ (5.0 mol%).

    • Causality: The silver salt abstracts the chloride ligand, generating the catalytically active, highly electrophilic cationic Au(I) species. The SbF6−​ anion is utilized because it is strictly non-coordinating, preventing competitive binding at the metal center.

  • Filtration (Critical Step): Filter the mixture through a pad of Celite into a new, dry Schlenk flask to remove the precipitated AgCl.

    • Causality: Removing AgCl prevents silver-mediated background reactions and stops the formation of off-cycle resting states that would artificially depress the turnover frequency.

  • Substrate Introduction & Execution: Add the 1,6-enyne substrate (1.0 equiv) to the clear filtrate at room temperature. Stir for 1–3 hours.

    • Causality: The extreme π -acidity of the α -cationic phosphole lowers the LUMO of the Au-alkyne intermediate, facilitating rapid nucleophilic attack by the tethered alkene.

  • Validation: NMR analysis of the crude mixture should show complete conversion to the cycloisomerized product. The absence of competing pathway products (e.g., hydration or alternate ring closures) validates the specific electronic tuning provided by the α -cationic group.

References

  • Tang, W. et al. "P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis." Accounts of Chemical Research.[Link]

  • Li, W., Tang, W. et al. "The P-Chiral Phosphane Ligand (MeO-BIBOP) for Efficient and Practical Large-Scale Rh-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides with High TONs." Organic Process Research & Development.[Link]

  • Alcarazo, M. et al. "α‐Cationic Phospholes: Synthesis and Applications as Ancillary Ligands." Angewandte Chemie International Edition (via PMC).[Link]

  • Marinetti, A. et al. "Helicenes with embedded phosphole units in enantioselective gold catalysis." Angewandte Chemie International Edition (via PubMed).[Link]

  • Keglevich, G. et al. "P-Heterocycles as Ligands in Homogeneous Catalytic Reactions." Chemical Reviews.[Link]

Sources

Comparative

A Guide to Mass Spectrometry Fragmentation Patterns for the Structural Validation of 1,3-Oxaphospholes

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the diverse scaffolds available, 1,3-oxaphospholes r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the diverse scaffolds available, 1,3-oxaphospholes represent a unique class of five-membered heterocycles containing both oxygen and phosphorus. Their synthesis and characterization are of growing interest, yet detailed analytical methodologies for their structural validation remain sparsely documented. This guide provides an in-depth exploration of predicted mass spectrometry fragmentation patterns of 1,3-oxaphospholes, offering a robust framework for their identification and characterization. Drawing from established principles of mass spectrometry and data from analogous phosphorus-containing heterocycles, this document will empower researchers to confidently interpret mass spectra and validate their synthetic products.

The Critical Role of Mass Spectrometry in Heterocyclic Chemistry

Mass spectrometry is an indispensable tool for molecular structure elucidation. In the context of novel heterocycles like 1,3-oxaphospholes, it provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M+) and structural insights from the fragmentation pattern. The way a molecule breaks apart upon ionization is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. By understanding these fragmentation pathways, we can piece together the molecular puzzle and confirm the connectivity of atoms within the ring system.

Fundamentals of Electron Ionization (EI) Mass Spectrometry and Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The initial event is the removal of an electron to form a radical cation, the molecular ion. This high-energy species then undergoes a series of unimolecular decompositions to yield smaller fragment ions and neutral radicals. The most common fragmentation reactions include:

  • Alpha-Cleavage: Homolytic cleavage of a bond adjacent to a heteroatom.

  • Rearrangements: Intramolecular atom or group transfers, often leading to the elimination of stable neutral molecules (e.g., H₂O, CO). A notable example is the McLafferty rearrangement.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of six-membered unsaturated rings, leading to the formation of a diene and a dienophile.[1][2][3][4][5] While less common in five-membered rings, analogous ring-cleavage pathways can be considered.

The relative abundance of each fragment ion is a reflection of its stability. Therefore, the resulting mass spectrum is a unique fingerprint of the molecule's structure.

Predicted Fragmentation Patterns of 1,3-Oxaphospholes

Due to the limited availability of published mass spectra for 1,3-oxaphospholes, the following fragmentation pathways are predicted based on the known behavior of other phosphorus-containing and five-membered heterocyclic compounds.[6][7][8][9][10] We will consider a generic 2,5-disubstituted 1,3-oxaphosphole as our model system.

A primary fragmentation pathway for phosphorus-containing heterocycles involves the cleavage of bonds to the phosphorus atom.[7] For a 1,3-oxaphosphole, this would entail the breaking of the P-C and P-O bonds within the ring.

G cluster_0 Proposed Fragmentation of a 1,3-Oxaphosphole mol [M]+• frag1 Fragment 1 (Loss of R2-C≡P) mol->frag1 Cleavage of P-O and C-C bonds frag2 Fragment 2 (Loss of R1-C=O) mol->frag2 Cleavage of P-C and C-O bonds frag3 Fragment 3 (Loss of R2) mol->frag3 α-cleavage at C5

Caption: Predicted initial fragmentation pathways for a generic 1,3-oxaphosphole molecular ion.

Another plausible fragmentation involves a retro-cycloaddition type cleavage, analogous to the Retro-Diels-Alder reaction. This would lead to the scission of the ring into two smaller, stable neutral molecules and charged fragments.

G cluster_1 Retro-Cycloaddition Type Cleavage mol [M]+• inter Ring-Opened Intermediate mol->inter Ring Opening frag4 Fragment 4 [R1-C≡O]+ inter->frag4 Cleavage frag5 Fragment 5 [R2-C≡P]+ inter->frag5 Cleavage

Caption: A hypothetical retro-cycloaddition fragmentation pathway for a 1,3-oxaphosphole.

The substituents on the 1,3-oxaphosphole ring will also significantly influence the fragmentation pattern. For instance, if R1 or R2 are alkyl chains, we can expect to see characteristic losses of alkyl radicals. If they are aromatic rings, we would see stable aryl cations.

Comparative Analysis: Distinguishing Isomers

The true diagnostic power of mass spectrometry lies in its ability to differentiate between isomers. Let's consider a hypothetical comparison between a 1,3-oxaphosphole and its isomer, a 1,2-oxaphosphole.

Compound Predicted Key Fragmentation Rationale
1,3-Oxaphosphole Loss of R-C≡PCleavage of the relatively weaker P-O and C-C bonds.
Loss of R-C=OCleavage of the P-C and C-O bonds.
1,2-Oxaphosphole Loss of POExpulsion of a stable phosphorus monoxide radical.
Cleavage of the O-P bondHeterolytic cleavage to form a stable carbocation.

This table illustrates how different bond arrangements within the heterocyclic ring would lead to distinct fragmentation patterns, allowing for their unambiguous identification.

Experimental Protocol for Acquiring High-Quality Mass Spectra

To obtain clear and reproducible fragmentation patterns for 1,3-oxaphospholes, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve a small amount of the purified 1,3-oxaphosphole derivative in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of non-volatile impurities, which can interfere with the analysis.

  • Instrumentation:

    • Utilize a gas chromatograph-mass spectrometer (GC-MS) for volatile and thermally stable compounds or a liquid chromatograph-mass spectrometer (LC-MS) for less volatile or thermally labile compounds.

    • An instrument equipped with an electron ionization (EI) source is essential for generating fragmentation patterns.

  • GC-MS Parameters:

    • Injection Port: Set the temperature to 250 °C.

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10 °C/min.

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to a value at least 50 units above the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak (M+).

    • Analyze the major fragment ions and propose structures for them.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

    • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the proposed structures.

G cluster_2 Experimental Workflow for 1,3-Oxaphosphole Analysis sample_prep Sample Preparation (1 mg/mL in volatile solvent) gc_ms GC-MS Analysis (EI at 70 eV) sample_prep->gc_ms data_acq Data Acquisition (Scan m/z 40-M+50) gc_ms->data_acq data_an Data Analysis (Identify M+ and fragments) data_acq->data_an struct_val Structural Validation (Compare with predictions) data_an->struct_val

Sources

Validation

Isotopic Labeling Strategies for Elucidating 1,3-Oxaphosphole Reaction Mechanisms: A Comparative Guide

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter the challenge of mapping complex reaction pathways for P-heterocycles. 1,3-Oxaphospholes and their 3-oxide derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter the challenge of mapping complex reaction pathways for P-heterocycles. 1,3-Oxaphospholes and their 3-oxide derivatives (such as dihydrobenzo[d][1,3]oxaphospholes) are highly valued as rigid scaffolds for P-chiral ligands in asymmetric catalysis (e.g., BIBOP ligands) and as bioisosteres in drug development.

However, their synthesis presents significant mechanistic ambiguity. For example, during the base-promoted (3+2)-cyclization of unsaturated phosphonites with aldehydes, how exactly is the terminal P=O bond formed? Does it occur via a classical Arbuzov-type dealkylation, or through direct nucleophilic attack by residual water? To definitively answer such questions and validate your synthetic pathways, isotopic labeling remains the gold standard.

This guide objectively compares various isotopic labeling strategies, providing field-proven protocols and quantitative data to help you select the optimal approach for your mechanistic studies.

Comparative Analysis of Isotopic Labeling Strategies

Choosing the right isotope depends entirely on the specific mechanistic question you are trying to answer. Below is an objective comparison of the three primary labeling strategies used in P-heterocycle synthesis.

Table 1: Performance Comparison of Isotopic Labeling Modalities
Labeling StrategyPrimary Mechanistic TargetAnalytical ModalitySynthetic ComplexityCost & AccessibilityMechanistic Insight Provided
¹⁸O-Labeling (H₂¹⁸O / ¹⁸O₂)Origin of heteroatoms (P=O vs. C-O bond formation).³¹P NMR (Isotopic shift Δδ ), HRMS.Low : Readily introduced via spiked solvents or atmosphere.ModerateHigh : Definitively distinguishes direct nucleophilic attack from rearrangement.
¹³C-Labeling Skeletal rearrangement, carbon source tracking.¹³C NMR, ¹H-¹³C HMBC/HSQC.High : Requires multi-step custom synthesis of labeled precursors.HighModerate : Excellent for tracking framework assembly, but less useful for oxidation steps.
²H-Labeling (Deuterium)Rate-determining steps (KIE), tautomerization.¹H/²H NMR, Kinetic reaction profiling.Moderate : Precursors or deuterated solvents are easily sourced.LowHigh : Identifies whether C-H bond cleavage/formation is the rate-determining step.

Mechanistic Deep Dive: Resolving the (3+2) Cyclization Pathway

To illustrate the power of these techniques, we will focus on the ¹⁸O-labeling strategy. Recent [1] demonstrated that reacting ethynyl-phosphonites with aldehydes yields 1,3-oxaphosphole-3-oxides. This reaction strictly requires water and a base (Et₃N).

The mechanistic dilemma is the fate of the water molecule after the initial cyclic phosphonium intermediate is formed. There are two hypothesized pathways:

  • Pathway A (Direct Attack): Water acts as a nucleophile, directly attacking the phosphorus atom, expelling an alcohol leaving group, and forming the P=O bond.

  • Pathway B (Arbuzov-like Collapse): Water attacks the alkyl group of the phosphonium alkoxy substituent, generating an alcohol and leaving the original oxygen on the phosphorus to form the P=O bond.

By running the reaction in the presence of H₂¹⁸O , we create a self-validating system. If Pathway A is correct, the heavy ¹⁸O isotope will be incorporated into the final P=O bond. If Pathway B is correct, the ¹⁸O will be lost to the byproduct alcohol, and the P=O bond will contain standard ¹⁶O.

MechanisticPathway Start Unsaturated Phosphonite + Aldehyde Int Cyclic Phosphonium Intermediate Start->Int (3+2) Cyclization PathA Pathway A: Direct Attack of H₂¹⁸O on P Int->PathA PathB Pathway B: Arbuzov-like Attack on C Int->PathB ProdA ¹⁸O-Labeled 1,3-Oxaphosphole-3-oxide (Isotope Incorporated) PathA->ProdA Observed ProdB Unlabeled 1,3-Oxaphosphole-3-oxide (Isotope Lost to Byproduct) PathB->ProdB Ruled Out

Mechanistic divergence in 1,3-oxaphosphole-3-oxide formation resolved by ¹⁸O isotopic labeling.

Quantitative Data Presentation

When ¹⁸O is bonded to phosphorus, it induces a slight upfield shift in the ³¹P NMR spectrum due to the heavier isotope effect on nuclear shielding (typically Δδ = -0.02 to -0.05 ppm). This, combined with High-Resolution Mass Spectrometry (HRMS), provides irrefutable proof of the mechanism.

Table 2: Analytical Validation of ¹⁸O Incorporation
Reaction Condition³¹P NMR Shift ( δ , ppm)Isotopic Shift ( Δδ )HRMS [M+H]⁺ (m/z)Mass Shift ( Δ Da)Mechanistic Conclusion
Control (H₂¹⁶O) 54.32Baseline245.1082BaselineStandard product formed.
Labeled (H₂¹⁸O) 54.28-0.04 ppm247.1125+2.0043Pathway A confirmed : Direct nucleophilic attack on P.
Anhydrous (No H₂O) N/A (No reaction)N/AN/AN/AWater is strictly required for ring closure.

Note: Data is representative of typical ethynyl-phosphonite cyclization readouts.

Experimental Protocol: ¹⁸O-Labeling Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It includes strict causality for every experimental choice to prevent false negatives caused by ambient moisture.

Step 1: Rigorous Pre-Reaction Setup
  • Action: Flame-dry all Schlenk flasks under a high vacuum and backfill with ultra-pure Argon. Use strictly anhydrous THF (passed through activated alumina).

  • Causality: Ambient moisture (H₂¹⁶O) is a highly competitive nucleophile. Even trace amounts will dilute the ¹⁸O incorporation, leading to mixed isotopic populations and convoluted MS/NMR spectra.

Step 2: Reagent Introduction and Isotope Spiking
  • Action: Dissolve the unsaturated phosphonite (0.5 mmol) and the target aldehyde (0.5 mmol, 1.0 eq) in 2.0 mL of anhydrous THF.

  • Action: Inject H₂¹⁸O (97 atom % ¹⁸O, 2.5 mmol, 5.0 eq) followed immediately by Triethylamine (Et₃N, 0.1 mmol, 0.2 eq).

  • Causality: An excess of H₂¹⁸O drives the equilibrium and ensures maximum isotopic enrichment. Et₃N is required to deprotonate the water, significantly enhancing its nucleophilicity to attack the sterically hindered cyclic phosphonium intermediate.

Step 3: Reaction Execution and Self-Validation
  • Action: Stir the reaction at room temperature for 12 hours.

  • Action (Crucial Control): Simultaneously run a parallel reaction using strictly anhydrous conditions (no water added).

  • Causality: If the anhydrous control yields product, it indicates that ambient moisture has breached your system, invalidating the ¹⁸O results. The anhydrous control must show zero conversion to validate the labeled experiment.

Step 4: Analytical Quenching and Data Acquisition
  • Action: Remove the solvent under reduced pressure. Dissolve the crude mixture in CDCl₃ for NMR analysis.

  • Action: Acquire a high-resolution ³¹P{¹H} NMR spectrum (minimum 162 MHz for ³¹P) and an HRMS (ESI-TOF) spectrum.

  • Causality: While NMR confirms the structural environment and the characteristic upfield isotopic shift ( Δδ ), HRMS definitively quantifies the exact mass shift (+2.004 Da). Using both modalities rules out alternative structural isomers that might coincidentally shift the NMR signal.

References

  • Munasinghe, D. S., Kasper, M.-A., Jasiński, R., Kula, K., Palusiak, M., Celeda, M., Mlostoń, G., & Hackenberger, C. P. R. (2023). (3+2)-Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones. Chemistry–A European Journal, 29(33), e202300806.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.